GW791343 dihydrochloride
Description
Properties
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZTBIYHPSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GW791343 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 dihydrochloride (B599025) is a potent and selective pharmacological tool used extensively in the study of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] Its mechanism of action is distinguished by a pronounced species specificity, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[2] This guide provides a comprehensive technical overview of GW791343's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant signaling pathways and workflows.
Core Mechanism of Action: Species-Specific Allosteric Modulation
GW791343 functions as an allosteric modulator of the P2X7 receptor, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist, ATP, binds.[2][4] This allosteric binding results in a conformational change in the receptor that modulates its response to ATP. A key characteristic of GW791343 is its differential activity across species.
Human P2X7 Receptor: Negative Allosteric Modulation
On the human P2X7 receptor, GW791343 acts as a negative allosteric modulator (NAM) .[1][2][4] This results in a non-competitive antagonism of the receptor's function.[1][2] Specifically, GW791343 reduces the maximal response to ATP and its synthetic analogue, BzATP, without significantly shifting the agonist's EC50 value, a hallmark of non-competitive inhibition.[4] This inhibitory effect has been consistently demonstrated in functional assays measuring agonist-stimulated cellular responses.[1][4]
Rat P2X7 Receptor: Positive Allosteric Modulation
In contrast to its effects on the human receptor, GW791343 exhibits positive allosteric modulation (PAM) on the rat P2X7 receptor.[2][4][5] In this context, it enhances the receptor's response to agonists, increasing both the potency and maximal effect of ATP.[2] This species-dependent activity makes GW791343 a valuable tool for comparative pharmacology and for dissecting the structural and functional nuances of the P2X7 receptor across different species.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of GW791343 with the P2X7 receptor.
Table 1: Potency of GW791343 on the Human P2X7 Receptor
| Parameter | Value | Description | Reference(s) |
| pIC50 | 6.9 - 7.2 | The negative logarithm of the half-maximal inhibitory concentration, indicating potency of antagonism. | [1][3][4][6][7] |
Table 2: Functional Effects of GW791343 on P2X7 Receptors
| Species | Receptor | Effect of GW791343 | Agonist Response | Reference(s) |
| Human | P2X7 | Negative Allosteric Modulator | Reduced maximal response to ATP and BzATP. | [1][2][4] |
| Rat | P2X7 | Positive Allosteric Modulator | Increased agonist potency and maximal response. | [2][4][5] |
Signaling Pathways and Modulation
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade with significant physiological consequences.
The diagram below illustrates how GW7913443, as a negative allosteric modulator, interferes with this pathway at the human P2X7 receptor.
Experimental Protocols and Evidence
The mechanism of action of GW791343 was elucidated through several key experimental approaches.
Ethidium (B1194527) Accumulation Assay
This functional assay is widely used to measure P2X7 receptor activation.[2][8] Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da, such as the fluorescent dye ethidium.[2]
Experimental Protocol:
-
Cell Culture: HEK293 cells recombinantly expressing either human or rat P2X7 receptors are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown overnight.
-
Assay Buffer Preparation: An assay buffer (e.g., NaCl-based or sucrose-based) containing ethidium bromide is prepared.
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes).[1]
-
Agonist Stimulation: The P2X7 receptor is activated by adding a known agonist, such as ATP or BzATP, at various concentrations.
-
Fluorescence Measurement: The influx of ethidium is measured over time using a fluorescence plate reader. An increase in fluorescence intensity corresponds to P2X7 receptor-mediated pore formation.
-
Data Analysis: Concentration-response curves are generated to determine the effect of GW791343 on agonist potency (EC50) and efficacy (maximal response). For NAMs like GW791343 on human P2X7R, a decrease in the maximal response is observed.
Radioligand Binding and Receptor Protection Studies
To confirm that GW791343 acts at an allosteric site, receptor protection and radioligand binding experiments were performed.
-
Receptor Protection Studies: These experiments showed that GW791343 did not competitively interact at the ATP binding site.[2][4] The presence of compounds known to bind the ATP site, like pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) and decavanadate, did not prevent GW791343 from exerting its modulatory effects.[2]
-
Competitive Binding Assays: GW791343 was found to inhibit the binding of another known P2X7R NAM, [3H]-compound-17, suggesting they may bind to similar or conformationally linked allosteric sites.[2][4]
Conclusion
GW791343 dihydrochloride is a well-characterized, species-dependent allosteric modulator of the P2X7 receptor. It acts as a non-competitive antagonist (Negative Allosteric Modulator) at the human P2X7 receptor and a potentiator (Positive Allosteric Modulator) at the rat P2X7 receptor.[2] Its mechanism has been robustly defined through functional assays, such as ethidium accumulation, and binding studies that confirm its interaction with an allosteric site separate from the ATP binding pocket.[2][4] This distinct pharmacological profile makes GW791343 an indispensable tool for investigating the complex roles of the P2X7 receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]
- 7. targetmol.cn [targetmol.cn]
- 8. Negative and positive allosteric modulators of the P2X(7) receptor. | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to GW791343 Dihydrochloride as a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R) is a unique, trimeric, ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (eATP).[1][2] Predominantly expressed on immune cells such as macrophages and microglia, as well as other cell types, P2X7R is a key player in inflammatory and immune responses.[3][4] Upon activation, it rapidly mediates the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] Prolonged stimulation leads to the formation of a large, non-selective membrane pore, a hallmark of P2X7R activity, which allows the passage of molecules up to 900 Daltons.[5][6] This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).[7][8][9] Given its central role in inflammation, the P2X7R is a significant therapeutic target for a range of conditions, including chronic pain, neurodegenerative diseases, and autoimmune disorders.[3]
GW791343 dihydrochloride (B599025) is a potent and selective small molecule modulator of the P2X7 receptor.[10][11] It is distinguished by its species-specific mechanism of action, functioning as a negative allosteric modulator of the human P2X7 receptor while acting as a positive allosteric modulator on the rat orthologue.[11][12][13] This technical guide provides a comprehensive overview of GW791343, detailing its mechanism of action, the signaling pathways it modulates, relevant quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
GW791343 exerts its effects on the P2X7 receptor through a non-competitive, allosteric mechanism.[12][14] Studies have shown that it does not interact with the ATP binding site, but rather binds to a distinct allosteric site on the receptor.[12] This binding modulates the receptor's response to its natural ligand, ATP.
Species-Specific Modulation: A critical characteristic of GW791343 is its differential activity between species:
-
Human P2X7R (Antagonism): In human P2X7 receptors, GW791343 acts as a negative allosteric modulator .[10][11] It produces a non-competitive antagonist effect, reducing the maximal response to ATP and its potent synthetic analogue, BzATP.[10][14] This inhibitory action prevents downstream signaling events such as ion flux, pore formation, and cytokine release.
-
Rat P2X7R (Potentiation): In contrast, the predominant effect of GW791343 on the rat P2X7 receptor is positive allosteric modulation .[12][15] It enhances the receptor's response to agonists, increasing both the potency and effect of ATP.[11][15]
This species-dependent activity is largely attributed to a single amino acid difference at position 95 within the receptor's extracellular domain (phenylalanine in humans, leucine (B10760876) in rats).[16] This makes GW791343 an invaluable tool for probing the structural and functional differences between P2X7 receptor orthologues.
P2X7 Receptor Signaling and Modulation by GW791343
Activation of the P2X7 receptor by eATP triggers a cascade of intracellular events. In human cells, GW791343 effectively blocks this cascade. The primary signaling pathway involves the opening of the ion channel, leading to K⁺ efflux, which is a critical signal for the assembly and activation of the NLRP3 inflammasome.[8] This multi-protein complex then activates caspase-1, which cleaves pro-IL-1β into its mature, active form for secretion.[4][9] P2X7R activation can also engage other pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK.[8][17]
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-induced pore formation in the plasma membrane of rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 12. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Activity of GW791343 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 dihydrochloride (B599025) is a potent, non-competitive allosteric modulator of the P2X7 receptor that exhibits striking species-specific activity. It acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, while paradoxically functioning as a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[1][2] This differential activity is primarily attributed to a single amino acid difference at position 95 within the extracellular domain of the receptor.[3] This technical guide provides a comprehensive overview of the species-specific activity of GW791343, including quantitative data, detailed experimental protocols for its characterization, and an illustration of the relevant signaling pathways.
Introduction to GW791343 and the P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it plays a crucial role in inflammation, immune responses, and programmed cell death.[4] Its activation leads to the formation of a non-selective cation channel, and upon prolonged stimulation, a larger pore that allows the passage of molecules up to 900 Da.[4] This unique property makes the P2X7 receptor a compelling therapeutic target for a variety of inflammatory and neurological disorders.
GW791343 dihydrochloride has emerged as a valuable pharmacological tool for studying the P2X7 receptor due to its distinct species-dependent effects. Understanding these differences is critical for the preclinical evaluation of P2X7 receptor modulators and the translation of findings from animal models to human clinical trials.
Quantitative Analysis of Species-Specific Activity
The functional activity of GW791343 has been characterized across several species, revealing significant variations in its modulatory effects. The following table summarizes the available quantitative data.
| Species | Receptor Type | Effect of GW791343 | Potency (pIC50 / Other Metrics) | Reference |
| Human | P2X7 | Negative Allosteric Modulator (Antagonist) | pIC50 = 6.9 - 7.2 | [5] |
| Rat | P2X7 | Positive Allosteric Modulator (Potentiator) | Increases agonist potency and maximal response | [6][7] |
| Dog | P2X7 | Negative Allosteric Modulator (Antagonist) | Potency similar to human | [3] |
| Mouse | P2X7 | Weak Antagonist | - | [3] |
| Guinea Pig | P2X7 | Weak Antagonist | - | [3] |
Note: Quantitative data for the positive allosteric modulation in rats is often described as a leftward shift in the agonist concentration-response curve and an increase in the maximal response, rather than a single IC50 value.
Molecular Basis of Species Specificity
The differential activity of GW791343 between human and rat P2X7 receptors has been pinpointed to a single amino acid residue at position 95.[3] The human P2X7 receptor contains a phenylalanine (F95) at this position, while the rat receptor has a leucine (B10760876) (L95).[3] Site-directed mutagenesis studies have confirmed that swapping these residues between the human and rat receptors reverses the modulatory effect of GW791343.[3]
Molecular basis for the species-specific activity of GW791343.
Experimental Protocols
The species-specific effects of GW791343 can be characterized using various in vitro functional assays. The following are detailed protocols for two commonly employed methods.
Ethidium (B1194527) Bromide Uptake Assay (Pore Formation Assay)
This assay measures the formation of the large-conductance pore associated with sustained P2X7 receptor activation.
Experimental Workflow:
Workflow for the Ethidium Bromide Uptake Assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the P2X7 receptor of the desired species (e.g., HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
Pre-incubation: Wash the cells with the assay buffer. Add the GW791343 dilutions or vehicle control to the wells and incubate for 40 minutes at room temperature.[5]
-
Agonist and Dye Addition: Prepare a solution containing the P2X7 receptor agonist (e.g., BzATP) and ethidium bromide in the assay buffer. Add this solution to the wells to initiate receptor activation and dye uptake.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for ethidium bromide (approximately 525 nm and 605 nm, respectively).
-
Data Analysis: For antagonistic activity, calculate the percentage of inhibition of the agonist-induced fluorescence at each concentration of GW791343 and fit the data to a concentration-response curve to determine the IC50 value. For positive allosteric modulation, compare the agonist concentration-response curves in the absence and presence of GW791343 to determine the fold-shift in EC50 and the change in the maximal response.
Calcium Mobilization Assay
This assay measures the initial influx of calcium through the P2X7 receptor channel upon agonist binding.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GW791343 Dihydrochloride: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of GW791343 dihydrochloride (B599025), a potent and species-specific allosteric modulator of the P2X7 receptor. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the P2X7 receptor.
Chemical Properties and Structure
GW791342 dihydrochloride is a synthetic organic compound belonging to the phenylglycinamide class of molecules.[1] Its chemical structure is characterized by a central acetamide (B32628) scaffold linking a 3,4-difluorophenylamino group and a 2-methyl-5-(1-piperazinylmethyl)phenyl group. The dihydrochloride salt form enhances its solubility in aqueous solutions.
Table 1: Chemical and Physical Properties of GW791343 Dihydrochloride
| Property | Value | Source |
| IUPAC Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide dihydrochloride | [2] |
| Molecular Formula | C₂₀H₂₄F₂N₄O · 2HCl | [3] |
| Molecular Weight | 483.81 g/mol | [2] |
| CAS Number | 1019779-04-4 | [3] |
| Appearance | Solid | [2] |
| Purity | >98% | [2] |
| SMILES | CC1=CC(CN2CCNCC2)=C(C=C1)NC(=O)CNC1=CC(=C(C=C1)F)F.Cl.Cl | [3] |
| Solubility | Soluble in water to 100 mM. Soluble in DMSO, PEG300, Tween-80, and Saline mixtures. | [2][4] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month. | [3][4] |
Biological Activity and Mechanism of Action
This compound is a potent allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[5] A key characteristic of this compound is its species-specific activity. In humans, it acts as a negative allosteric modulator (NAM) , non-competitively antagonizing the receptor with a pIC₅₀ ranging from 6.9 to 7.2.[4][6][7] Conversely, in rats, it functions as a positive allosteric modulator (PAM) , enhancing the potency and effect of ATP.[2]
The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes. Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective pore, leading to the release of pro-inflammatory cytokines like IL-1β.[8] By negatively modulating the human P2X7 receptor, GW791343 can inhibit these downstream inflammatory signaling pathways.
Table 2: Biological Activity of this compound
| Parameter | Species | Value | Description | Source |
| pIC₅₀ | Human | 6.9 - 7.2 | Concentration causing 50% inhibition of P2X7 receptor activation. | [4][6][7] |
| Activity | Human | Negative Allosteric Modulator | Inhibits P2X7 receptor function. | [5] |
| Activity | Rat | Positive Allosteric Modulator | Enhances P2X7 receptor function. | [2] |
Signaling Pathways
The activation of the P2X7 receptor initiates a cascade of intracellular signaling events. As a negative allosteric modulator in human cells, GW791343 is expected to attenuate these pathways. The following diagram illustrates the major signaling pathways downstream of P2X7 receptor activation.
Caption: P2X7 Receptor Signaling Pathways.
Experimental Protocols
Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Pore Formation
This assay is a standard method to assess the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with the human P2X7 receptor) in a 96-well black, clear-bottom plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[8]
-
Dye and Agonist Addition: Add ethidium bromide to the wells, followed by a P2X7 receptor agonist such as ATP or BzATP, to stimulate pore formation.[8]
-
Fluorescence Measurement: Immediately measure the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm) over a period of 15-30 minutes.[8]
-
Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of this compound to determine the IC₅₀ value.
Caption: Ethidium Bromide Uptake Assay Workflow.
In Vivo Experimental Protocol
The following provides a general guideline for an in vivo study in a rodent model to assess the efficacy of GW791343. Note that due to its opposing effects in rats, a humanized P2X7 receptor mouse model would be more appropriate for efficacy studies.
Methodology:
-
Animal Model: Utilize a relevant animal model of a disease where P2X7 is implicated, for instance, a model of inflammatory pain or neuroinflammation.
-
Compound Formulation: Prepare a dosing solution of this compound. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of the compound. A study on a similar P2X7 modulator, GSK1482160, showed a peak plasma concentration within 3.5 hours and a half-life of less than 4.5 hours in humans.[9][10]
-
Pharmacodynamic Assessment: At the end of the study, collect tissues of interest (e.g., spinal cord, brain, inflamed tissue) and measure relevant biomarkers of P2X7 activity and inflammation, such as IL-1β levels.
-
Behavioral Analysis: In relevant models, perform behavioral tests to assess the therapeutic effect of the compound (e.g., pain response, cognitive function).
Caption: General In Vivo Experimental Workflow.
Synthesis
Caption: Plausible Synthetic Workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in various physiological and pathological processes. Its species-specific activity provides a unique opportunity for comparative studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the P2X7 receptor. Further research is warranted to fully characterize its pharmacokinetic and toxicological profiles and to explore its efficacy in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of GW791343: A Species-Selective P2X7 Receptor Allosteric Modulator
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and characterization of GW791343, a pivotal chemical tool in the study of the P2X7 receptor (P2X7R). GW791343 is a potent, non-competitive allosteric modulator of the P2X7R with pronounced species-specific activity. It acts as a negative allosteric modulator (NAM) at the human P2X7R and, conversely, as a positive allosteric modulator (PAM) at the rat P2X7R. This unique pharmacological profile has made it an invaluable probe for elucidating the complex mechanisms of P2X7R function and for navigating the challenges of translating preclinical findings from rodent models to human applications. This document details the key experiments that defined its mechanism of action, presents quantitative data in a structured format, and provides methodologies for the core assays used in its evaluation.
Introduction: The P2X7 Receptor as a Therapeutic Target
The P2X7 receptor is a unique member of the P2X family of ATP-gated ion channels.[1] Activated by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-selective cation channel.[1][2] Prolonged activation leads to the opening of a larger pore, permeable to molecules up to 900 Da, a phenomenon linked to the pannexin-1 hemichannel.[3] This activation triggers a cascade of downstream signaling events, most notably the assembly of the NLRP3 inflammasome, caspase-1 activation, and the subsequent processing and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18.[3][4]
Given its central role in inflammation, the P2X7R is a prominent therapeutic target for a range of inflammatory diseases, chronic pain, and neurological disorders.[1][5] The development of selective antagonists has been a major focus of drug discovery efforts.[6] GW791343, discovered by GlaxoSmithKline, emerged not as a clinical candidate but as a critical research tool whose complex pharmacology has shed significant light on the receptor's allosteric regulation.
Discovery and Characterization of GW791343
GW791343 (N(2)-(3,4-difluorophenyl)-N(1)-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide) was identified and characterized as a non-competitive inhibitor of the human P2X7 receptor.[7][8] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), GW791343 was found to be an allosteric modulator, binding to a distinct site on the receptor to influence its function.[7][8]
The most striking feature of GW791343 is its differential activity across species. While it potently inhibits human P2X7R, its predominant effect at the rat P2X7R is to increase agonist responses, functioning as a positive allosteric modulator.[7][8] This species-dependent activity was traced to specific amino acid differences in the receptor's extracellular domain. Studies using chimeric human-rat receptors pinpointed amino acid 95 as a key determinant for the differential allosteric effects of GW791343.[9] This discovery underscored the potential pitfalls of extrapolating pharmacology from preclinical rodent models to humans and highlighted the importance of understanding the molecular basis of drug-receptor interactions.
Mechanism of Action: Allosteric Modulation
Allosteric modulators offer a sophisticated mechanism for controlling receptor activity. They do not directly compete with the orthosteric ligand (ATP) but instead bind to a topographically distinct site. This binding event induces a conformational change in the receptor that alters the affinity and/or efficacy of the orthosteric ligand.
-
Negative Allosteric Modulation (Human P2X7R): At the human receptor, GW791343 binds to its allosteric site and stabilizes a conformation that is less receptive to activation by ATP. This results in a non-competitive antagonism, reducing the maximal response to an agonist.[7][10]
-
Positive Allosteric Modulation (Rat P2X7R): At the rat receptor, GW791343's binding event appears to facilitate a more efficient coupling between ATP binding and channel gating. This enhances the receptor's response to ATP, increasing both agonist potency and maximal effect.[7][8]
Radioligand binding studies confirmed this mechanism. GW791343 did not compete for the ATP binding site but did inhibit the binding of another allosteric modulator, suggesting they may bind to similar or interacting sites.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for GW791343, highlighting its potency and species-dependent effects.
Table 1: In Vitro Potency of GW791343 at P2X7 Receptors
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | P2X7 | Ethidium (B1194527) Accumulation | pIC₅₀ | 6.9 - 7.2 | [10] |
| Rat | P2X7 | Ethidium Accumulation | N/A (Potentiator) | N/A | [7][8] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
Table 2: Species-Specific Allosteric Activity Profile of GW791343
| Feature | Human P2X7 Receptor | Rat P2X7 Receptor | Reference |
| Primary Effect | Inhibition (Antagonism) | Potentiation (Agonist Enhancing) | [7][8] |
| Mechanism | Negative Allosteric Modulator (NAM) | Positive Allosteric Modulator (PAM) | [7][8] |
| Effect on Agonist (ATP) | Reduces maximal response | Increases potency and maximal effect | [7] |
| Key Amino Acid Residue | Phenylalanine at position 95 (F95) | Leucine at position 95 (L95) | [9] |
Key Experimental Protocols
The characterization of GW791343 relied on several key in vitro assays. Detailed methodologies are provided below.
P2X7R Functional Assay: Ethidium Accumulation
This assay measures the formation of the large-conductance pore associated with sustained P2X7R activation.
Principle: Upon activation, the P2X7R pore allows the passage of fluorescent dyes like ethidium bromide. Once inside the cell, ethidium bromide intercalates with nucleic acids, leading to a significant increase in fluorescence, which is proportional to receptor activity.
Methodology:
-
Cell Culture: HEK293 or U-2 OS cells stably or transiently expressing recombinant human or rat P2X7R are seeded into 96-well black, clear-bottom plates and cultured to confluence.
-
Buffer Preparation: Experiments are typically conducted in either a low-divalent cation sucrose (B13894) buffer or a standard NaCl-based buffer. The buffer is supplemented with ethidium bromide (typically 5-20 µM).
-
Compound Incubation: Culture medium is removed, and cells are washed. Cells are then pre-incubated with various concentrations of GW791343 or vehicle control for a specified time (e.g., 40 minutes) at room temperature or 37°C.[10]
-
Agonist Stimulation: A P2X7R agonist, such as ATP or the more potent analog BzATP, is added to the wells to achieve a final concentration that elicits a submaximal or maximal response (e.g., EC₈₀).
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. Fluorescence intensity (e.g., Excitation ~520 nm, Emission ~595 nm) is measured kinetically over a period of 10-30 minutes.
-
Data Analysis: The rate of increase in fluorescence is calculated. For antagonist activity (human P2X7R), IC₅₀ values are determined by plotting the percent inhibition against the log concentration of GW791343. For potentiation (rat P2X7R), the fold-increase in agonist response is calculated.
Radioligand Binding Assay
This assay is used to determine if GW791343 binds to the same site as other known allosteric modulators.
Principle: This is a competition binding assay. Membranes prepared from cells expressing the P2X7R are incubated with a fixed concentration of a radiolabeled allosteric antagonist (e.g., [³H]-compound-17) and increasing concentrations of a non-labeled competitor (GW791343). The ability of GW791343 to displace the radioligand indicates binding to the same or an overlapping allosteric site.
Methodology:
-
Membrane Preparation: HEK293 cells expressing human or rat P2X7R are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.
-
Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand (e.g., 2 nM [³H]-compound-17).
-
Competition: Increasing concentrations of unlabeled GW791343 are added to the wells.
-
Non-Specific Binding: A parallel set of wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM compound-17) is used to define non-specific binding.
-
Incubation: The plate is incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a filtermat using a cell harvester. The filtermat traps the membranes with bound radioligand.
-
Scintillation Counting: The filtermat is dried, and a scintillant is added. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of GW791343 to determine the Ki (inhibitory constant).[8]
IL-1β Release Assay
This assay measures the functional downstream consequence of P2X7R activation in immune cells: the release of mature IL-1β.
Principle: The release of IL-1β is a two-step process. First, a "priming" signal (e.g., LPS) upregulates the expression of pro-IL-1β and components of the inflammasome. Second, an "activation" signal (e.g., ATP acting on P2X7R) triggers inflammasome assembly and caspase-1 activation, which cleaves pro-IL-1β into its mature, secretable form.
Methodology:
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophage-like cells using PMA, or primary human monocytes are used.
-
Priming Step: Cells are incubated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
Inhibitor Incubation: After priming, the cells are washed and pre-incubated with various concentrations of GW791343 or vehicle for 30-60 minutes.
-
Activation Step: Cells are stimulated with a high concentration of ATP or BzATP (e.g., 1-5 mM) for a short period (e.g., 30-60 minutes) to activate the P2X7R.
-
Supernatant Collection: After stimulation, the cell culture plate is centrifuged, and the supernatant is carefully collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of IL-1β released is measured, and the inhibitory effect of GW791343 is calculated to determine an IC₅₀ value.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and clinical translation of P2X7 receptor antagonists: A potential therapeutic target in coronary artery disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Allosteric Modulation of the P2X7 Receptor by GW791343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by the small molecule GW791343. It is designed to offer an in-depth resource for professionals in the fields of pharmacology, neuroscience, and drug development, consolidating key quantitative data, experimental protocols, and signaling pathway visualizations.
Executive Summary
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events.[2][3] GW791343 has been identified as a potent, species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) of the rat P2X7 receptor.[4] This dual activity makes GW791343 a valuable tool for dissecting the complex pharmacology of the P2X7 receptor and highlights the subtle but critical structural differences between species orthologs. This guide will delve into the quantitative aspects of this modulation, the experimental methods used to characterize it, and the signaling pathways involved.
Quantitative Data on GW791343 Modulation of P2X7
The following tables summarize the key quantitative data describing the interaction of GW791343 with the human and rat P2X7 receptors.
Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by GW791343
| Parameter | Value | Agonist | Assay Buffer | Cell Type | Reference |
| pIC50 | 6.9 - 7.2 | ATP / BzATP | NaCl or Sucrose | HEK293 | [5][6][7] |
Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343
| Effect | Observation | Agonist | Cell Type | Reference |
| Potentiation | Increases agonist responses | ATP / BzATP | HEK293 | [4][8] |
| pIC50 (for binding) | 6.04 ± 0.10 | [3H]-compound-17 | HEK293 | [9] |
Experimental Protocols
The characterization of GW791343's effects on the P2X7 receptor has relied on several key experimental methodologies. Detailed descriptions of these protocols are provided below.
Ethidium (B1194527) Bromide Uptake Assay
This assay is a widely used method to assess P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules up to 900 Da, including ethidium bromide.
Objective: To measure the influx of ethidium bromide through the P2X7 pore as an indicator of receptor activation and its modulation by GW791343.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.[8]
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of GW791343 or vehicle control for a defined period (e.g., 40 minutes).[5][8]
-
Agonist Stimulation: A solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide (final concentration ~100 µM) is added to the wells.[8]
-
Fluorescence Measurement: The increase in ethidium bromide fluorescence, which occurs upon binding to intracellular nucleic acids, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated and used to determine the concentration-response curves for the agonist in the presence and absence of the modulator. From these curves, parameters such as pIC50 (for antagonists) or potentiation (for positive modulators) are determined.
Radioligand Binding Assay
Radioligand binding studies are employed to investigate whether a compound directly competes with a known ligand for a binding site on the receptor.
Objective: To determine if GW791343 interacts with the ATP binding site or a distinct allosteric site.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the P2X7 receptor.
-
Radioligand: A radiolabeled P2X7 receptor antagonist, such as [3H]-compound-17, is used.[9]
-
Binding Reaction: The cell membranes are incubated with the radioligand in the presence of varying concentrations of GW791343.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to determine the ability of GW791343 to inhibit the binding of the radioligand, from which the pIC50 for binding can be calculated.[9] Studies have shown that GW791343 does not interact at the ATP binding site.[4]
Signaling Pathways and Modulation
The activation of the P2X7 receptor initiates a complex array of intracellular signaling cascades. GW791343, by allosterically modulating the receptor, can either dampen or enhance these downstream effects depending on the species.
P2X7 Receptor Signaling Cascade
Upon activation by ATP, the P2X7 receptor, a non-selective cation channel, allows the influx of Ca2+ and Na+ and the efflux of K+.[3] This initial ion flux triggers several downstream signaling pathways.[1][2]
Caption: P2X7 Receptor Signaling Cascade.
Allosteric Modulation by GW791343
GW791343 binds to a site on the P2X7 receptor that is distinct from the ATP binding site, thereby modulating the receptor's function in a non-competitive manner.[4] The diagram below illustrates this allosteric interaction.
Caption: Mechanism of Allosteric Modulation.
Experimental Workflow for Characterizing GW791343
The logical flow of experiments to characterize an allosteric modulator like GW791343 is depicted below.
Caption: Experimental Workflow.
Conclusion
GW791343 stands out as a critical pharmacological tool for the study of the P2X7 receptor. Its species-specific allosteric modulation provides a unique opportunity to probe the structural and functional differences between human and rat P2X7 receptors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2X7 receptor. The distinct mechanisms of negative and positive allosteric modulation exhibited by a single compound underscore the complexity of P2X7 pharmacology and open new avenues for the design of novel therapeutics for a range of inflammatory and neurological disorders.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Negative and positive allosteric modulators of the P2X7 receptor - ProQuest [proquest.com]
- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of GW791343 Dihydrochloride: A Technical Guide
Introduction
GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurological diseases.[1] A key characteristic of GW791343 is its species-specific activity; it functions as a negative allosteric modulator (NAM) of the human P2X7 receptor, while acting as a positive allosteric modulator (PAM) at the rat P2X7 receptor.[2][3] This dual activity makes it a valuable pharmacological tool for investigating the structure, function, and therapeutic potential of P2X7 receptors.[2]
Mechanism of Action
GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, a site distinct from the orthosteric binding site for its endogenous agonist, adenosine (B11128) triphosphate (ATP).[2][4] Studies have shown that GW791343 does not competitively interact with the ATP binding site.[2][4] Instead, it modulates the receptor's response to agonist binding.
At the human P2X7 receptor , GW791343 acts as a non-competitive antagonist, reducing the maximal response to agonists like ATP and BzATP without significantly affecting agonist potency.[1][4] This inhibitory action has a reported pIC50 value in the range of 6.9 to 7.2.[1][3][5]
Conversely, at the rat P2X7 receptor , GW791343's predominant effect is the positive allosteric modulation, where it enhances agonist responses, increasing both the potency and effect of ATP.[2][6]
This species-dependent difference in activity has been traced to a single amino acid residue at position 95 within the receptor's extracellular domain.[7] The human P2X7 receptor contains a phenylalanine (F95) at this position, which is critical for the negative allosteric effect of GW791343.[7] The rat receptor, however, has a leucine (B10760876) (L95) at the equivalent position, which results in the compound acting as a positive modulator.[7]
Data Presentation
Table 1: Quantitative Pharmacological Data for GW791343
| Parameter | Species | Value | Description |
| pIC50 | Human | 6.9 - 7.2 | Potency as a negative allosteric modulator (non-competitive antagonist) of the human P2X7 receptor.[1][3] |
| Modulation Type | Human | Negative Allosteric Modulator | Inhibits agonist-stimulated responses by reducing the maximal effect.[2][4] |
| Modulation Type | Rat | Positive Allosteric Modulator | Enhances agonist-stimulated responses, increasing the potency and effect of ATP.[2][6] |
Experimental Protocols
Ethidium (B1194527) Accumulation Assay (Functional Antagonism)
This assay is a widely used functional method to measure P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules like ethidium.
-
Cell Lines: Human Embryonic Kidney (HEK293) or other suitable cells stably or transiently expressing recombinant human or rat P2X7 receptors are commonly used.[4][7]
-
Assay Buffer: Experiments are typically conducted in either a NaCl-based buffer or a sucrose-based buffer. The choice of buffer can slightly influence the observed effects.[4]
-
Protocol:
-
Cells are seeded in microplates and cultured to an appropriate confluency.
-
On the day of the assay, the culture medium is replaced with the assay buffer containing ethidium bromide.
-
Cells are pre-incubated with various concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes).[1]
-
The P2X7 receptor is then stimulated by adding a P2X7 agonist, such as ATP or BzATP, at various concentrations to generate a concentration-response curve.
-
The accumulation of ethidium inside the cells is monitored over time by measuring the increase in fluorescence (ethidium fluoresces brightly upon intercalating with intracellular nucleic acids).
-
Data are analyzed to determine the effect of GW791343 on the agonist's potency (EC50) and maximal response. For negative modulators, a pIC50 is calculated.[7]
-
Radioligand Binding Assay
This assay is used to determine if a compound binds to a specific receptor site and to measure its binding affinity.
-
Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human or rat P2X7 receptor.[4]
-
Radioligand: A radiolabeled P2X7 receptor allosteric modulator, such as [³H]-compound-17, is used.[2][4]
-
Protocol:
-
Cell membranes are incubated with a fixed concentration of the radioligand (e.g., 2 nM [³H]-compound-17).[4]
-
Increasing concentrations of unlabeled GW791343 are added to the incubation mixture to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM compound-17).[4]
-
After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are used to generate a competition curve, from which the inhibitory constant (Ki) of GW791343 for the radioligand binding site can be calculated. Studies show GW791343 inhibits [³H]-compound-17 binding, suggesting they bind to similar or interacting allosteric sites.[2][4]
-
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: General signaling cascade of the P2X7 receptor upon activation by ATP.
Allosteric Modulation by GW791343
Caption: Species-specific allosteric modulation of P2X7 receptors by GW791343.
Experimental Workflow: Ethidium Accumulation Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW791343 dihydrochloride | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of GW791343 Dihydrochloride on Circadian ATP Rhythm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GW791343 dihydrochloride (B599025) on the circadian rhythm of extracellular adenosine (B11128) triphosphate (ATP). It covers the compound's mechanism of action, detailed experimental protocols for assessing its impact on ATP release, quantitative data from key studies, and visualizations of the involved signaling pathways and experimental workflows.
Introduction to GW791343 Dihydrochloride and its Target: The P2X7 Receptor
This compound is a potent, species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular ATP, playing a crucial role in various physiological and pathological processes, including inflammation, immune response, and neurotransmission.[4][5][6] In the context of circadian biology, the suprachiasmatic nucleus (SCN), the principal pacemaker in mammals, exhibits a circadian rhythm of extracellular ATP release.[1][7] This rhythmic release of ATP is a key component of the intercellular signaling that synchronizes the thousands of individual cellular clocks within the SCN.
GW791343 exhibits distinct modulatory effects depending on the species. In human P2X7 receptors, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect with a pIC50 of 6.9-7.2.[1][8] Conversely, in rat P2X7 receptors, GW791343 functions as a positive allosteric modulator, enhancing agonist-induced responses.[4][8] This species-specific activity is a critical consideration in preclinical research.
Quantitative Data: Effect of GW791343 on ATP Release Rhythm
Studies on organotypic cultures of the rat SCN have demonstrated the potentiating effect of GW791343 on the circadian rhythm of ATP release. The following table summarizes the quantitative findings from a key study where ATP levels were measured every 4 hours over a 48-hour period.
| Treatment Group | Concentration | Peak ATP Release (as % of Control) | Overall ATP Accumulation (as % of Control) | Statistical Significance (vs. Control) |
| Control | - | 100% | 100% | - |
| GW791343 | 5 µM | ~144% | ~144% | p < 0.01 |
Data is estimated from graphical representations in published research and presented as a percentage of the control group for comparative analysis.[1]
Signaling Pathway of GW791343-Mediated ATP Rhythm Modulation
GW791343 enhances the ATP-induced ATP release in rat SCN astrocytes through positive allosteric modulation of the P2X7 receptor. The binding of GW791343 to an allosteric site on the P2X7R potentiates the receptor's response to its endogenous agonist, ATP. This heightened activation of the P2X7R leads to an increased influx of Ca²⁺ and Na⁺. The subsequent rise in intracellular Ca²⁺, along with direct P2X7R-pannexin-1 interaction, is thought to promote the opening of pannexin-1 hemichannels, which facilitates the release of ATP into the extracellular space. This creates a positive feedback loop, further amplifying the rhythmic release of ATP.
Experimental Protocols
The following is a detailed methodology for assessing the effect of GW791343 on the circadian rhythm of ATP in organotypic SCN cultures.
4.1. Preparation of Organotypic SCN Cultures
-
Animal Model: Utilize neonatal (postnatal day 6-10) Sprague-Dawley rats.
-
Dissection: Isolate the brain and prepare 300-400 µm thick coronal slices containing the SCN using a vibratome in ice-cold Gey's balanced salt solution supplemented with glucose.
-
Culture Preparation: Dissect the SCN from the slices and place it on a sterile, porous membrane insert in a 35-mm culture dish.
-
Culture Medium: Culture the SCN explants in a serum-free medium supplemented with B27, glutamine, and antibiotics.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for at least one week to allow them to stabilize before experimentation.
4.2. Drug Treatment and Sample Collection
-
Synchronization: Prior to the experiment, synchronize the SCN cultures by a medium change.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the final concentration (5 µM) in the culture medium. A vehicle control group with the same concentration of the solvent should be run in parallel.
-
Treatment: At the start of the experiment (designated as Zeitgeber Time 0), replace the medium in the culture dishes with either the control medium or the GW791343-containing medium.
-
Sample Collection: Collect the entire volume of the culture medium every 4 hours over a 48-hour period. Immediately after collection, replace the medium with fresh control or drug-containing medium.
-
Sample Storage: Store the collected medium samples at -80°C until the ATP assay is performed.
4.3. ATP Measurement
-
Assay Principle: Utilize a luciferin-luciferase-based bioluminescence assay to quantify the ATP concentration in the collected medium samples.
-
Reagents: Use a commercially available ATP determination kit containing luciferase and its substrate, D-luciferin.
-
Procedure:
-
Thaw the collected medium samples on ice.
-
In a white, opaque 96-well plate, add a small volume of each sample.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Standard Curve: Generate a standard curve using known concentrations of ATP to convert the luminescence readings to ATP concentrations (e.g., in nM).
4.4. Data Analysis
-
Rhythm Analysis: Analyze the time-series data for circadian rhythmicity using software packages such as ChronoShop or CircWave. Determine the period, amplitude, and phase of the ATP rhythm for both control and treated groups.
-
Statistical Analysis: Compare the rhythm parameters (amplitude, period, and mesor) between the control and GW791343-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for studying the effect of GW791343 on the ATP rhythm.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the P2X7 receptor in the regulation of circadian rhythms. Its species-specific activity as a positive allosteric modulator in rats leads to a significant enhancement of the amplitude of the circadian ATP release rhythm in the SCN. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate interplay between purinergic signaling and the central circadian pacemaker. Further research is warranted to elucidate the precise molecular mechanisms downstream of P2X7R activation and to explore the therapeutic potential of modulating this pathway in circadian-related disorders.
References
- 1. Circadian Rhythms of Extracellular ATP Accumulation in SCN Cells and Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modulation of circadian rhythms and assessment of cellular behavior via indirubin and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The circadian regulation of extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The circadian regulation of extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on GW791343 and Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the compound GW791343 and its interaction with purinergic signaling pathways. While the initial query suggested a focus on the P2Y2 receptor, current scientific literature establishes GW791343 as a potent, species-specific allosteric modulator of the P2X7 receptor . This guide will therefore focus on the well-documented effects of GW791343 on the P2X7 receptor and, to address the broader interest in purinergic signaling, will also provide a detailed overview of the canonical P2Y2 receptor signaling pathway.
GW791343: A Modulator of the P2X7 Receptor
GW7913443 is a synthetic organic compound that has been identified as a non-competitive, allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2] A key characteristic of GW791343 is its species-specific activity.[3]
Mechanism of Action
GW791343 exhibits distinct effects on human and rat P2X7 receptors:
-
Human P2X7 Receptor: GW791343 acts as a negative allosteric modulator (NAM) .[1][2][3] It binds to a site distinct from the ATP binding site, inducing a conformational change that inhibits the receptor's function.[1][4] This results in a non-competitive antagonism of ATP-induced responses.[1]
-
Rat P2X7 Receptor: In contrast, GW791343 functions as a positive allosteric modulator (PAM) .[1][2] It enhances the receptor's response to ATP, increasing both the potency and maximal effect of the agonist.[1]
This differential activity makes GW791343 a valuable tool for studying the structural and functional differences between human and rat P2X7 receptors.[1]
Quantitative Data
The inhibitory potency of GW791343 on the human P2X7 receptor has been quantified in various studies.
| Parameter | Species | Value | Notes |
| pIC50 | Human | 6.9 - 7.2 | Negative allosteric modulator.[3] |
| pIC50 | Rat | 6.04 ± 0.10 | Determined via inhibition of [3H]-compound-17 binding, indicating interaction with an allosteric site.[1] |
Experimental Protocols
The characterization of GW791343 and other P2X7 receptor modulators relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Pore Formation
This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which is permeable to molecules like ethidium bromide (EtBr).[5][6]
Principle: Upon activation by ATP, the P2X7 receptor forms a non-selective pore that allows the passage of molecules up to 900 Da.[6] Ethidium bromide, a fluorescent dye, can enter the cell through this pore and intercalate with intracellular nucleic acids, leading to a significant increase in fluorescence.
Methodology:
-
Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with the P2X7 gene) in a 96-well plate and culture overnight.[7]
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or a vehicle control for a specified period (e.g., 30-40 minutes).[3][7]
-
Dye and Agonist Addition: Add ethidium bromide to the assay buffer. To initiate the assay, add a P2X7 receptor agonist, such as ATP or the more potent analog BzATP.[7]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[7]
-
Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of GW791343 to determine the IC50 value for inhibition of pore formation.[7]
Calcium Mobilization Assay for P2X7 and P2Y2 Receptor Activity
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. It is a common method for assessing the function of both P2X and Gq-coupled P2Y receptors.[8][9]
Principle: P2X7 receptor activation leads to a direct influx of extracellular calcium.[10] Gq-coupled receptors, like P2Y2, activate phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11][12] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[8]
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (P2X7 or P2Y2) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for approximately 1 hour at 37°C.[9][13]
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with different concentrations of the test compound (e.g., GW791343 for P2X7 or a P2Y2 antagonist) or vehicle.[7]
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and record a baseline fluorescence. Add the appropriate agonist (e.g., ATP or BzATP for P2X7; ATP or UTP for P2Y2) to stimulate the receptor and immediately begin kinetic fluorescence measurements.[8][9]
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. For antagonists, determine the IC50 value by plotting the inhibition of the calcium response against the antagonist concentration.
Purinergic Signaling Pathways
GW791343 and the P2X7 Receptor Signaling Pathway
The binding of ATP to the P2X7 receptor triggers the opening of an ion channel, leading to cation influx and subsequent downstream signaling events. GW791343 allosterically modulates this process.
Caption: Allosteric modulation of the P2X7 receptor signaling pathway by GW791343.
P2Y2 Receptor Signaling Pathway
The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is equipotently activated by ATP and UTP.[12][14] Its activation initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins.[11][12]
Caption: The canonical P2Y2 receptor signaling pathway via Gq/11 and PLC activation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening compounds for their effect on P2X7 receptor-mediated pore formation.
Caption: Workflow for an ethidium bromide uptake assay to assess P2X7 receptor modulation.
This guide provides a comprehensive, technically focused overview of the current understanding of GW791343's role in purinergic signaling, with a clear emphasis on its interaction with the P2X7 receptor. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers and drug development professionals with the foundational knowledge required for further investigation in this field.
References
- 1. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Autocrine signaling via release of ATP and activation of P2X7 receptor influences motile activity of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. agilent.com [agilent.com]
- 10. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Solubilization and Use of GW791343 dihydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of GW791343 dihydrochloride (B599025) for use in in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in experimental settings.
Compound Information
GW791343 dihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] This compound is frequently utilized in neurological disease research.[2][3]
Solubility and Stock Solution Preparation
Proper dissolution is critical for the efficacy of this compound in in vitro assays. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4]
Table 1: Solubility and Stock Solution Preparation of this compound
| Solvent | Maximum Concentration | Stock Solution Concentration | Storage of Stock Solution |
| DMSO | ≥ 2 mg/mL (≥ 4.47 mM)[2] | 10 mM[2] | -20°C for up to 1 month or -80°C for up to 6 months.[2] |
Note: It is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (M.Wt: 483.81 g/mol ), add 0.2067 mL of DMSO.[4]
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming or sonication can be used to aid the process.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C as recommended.[2]
Preparation of Working Solutions for In Vitro Assays
This section describes the preparation of working solutions from the 10 mM DMSO stock for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro studies range from 0.01 µM to 30 µM.[2]
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium.
-
Always prepare fresh working solutions immediately before use.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for utilizing this compound in in vitro experiments.
Caption: Workflow for preparing and using GW791343 in vitro.
Signaling Pathway of GW791343 at the P2X7 Receptor
This compound acts as a non-competitive antagonist at the human P2X7 receptor, which is an ATP-gated ion channel.[1][2] It modulates the receptor's activity without directly competing with ATP for the binding site.[1][5]
Caption: GW791343 mechanism at the human P2X7 receptor.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. apexbt.com [apexbt.com]
- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration Guide for GW791343 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of GW791343 dihydrochloride (B599025), a potent and species-specific allosteric modulator of the P2X7 receptor. GW791343 dihydrochloride acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] This distinct pharmacological profile makes it a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in rodent models of neurological and inflammatory diseases.
Mechanism of Action
This compound modulates the function of the P2X7 receptor, an ATP-gated ion channel. In humans, it acts as a non-competitive antagonist, inhibiting the receptor's activity.[2] Conversely, in rats, it enhances the receptor's response to ATP.[1] The P2X7 receptor is a key player in inflammatory signaling cascades. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a variety of downstream events. These include the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective pore. A major consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome, which leads to the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[3][4]
P2X7 Receptor Signaling Pathway
The following diagram illustrates the central role of the P2X7 receptor in initiating an inflammatory response.
Caption: Simplified P2X7 receptor signaling cascade.
In Vivo Administration Protocols
The successful in vivo application of this compound is critically dependent on the appropriate choice of vehicle for solubilization and the route of administration. Due to its chemical properties, this compound requires a specific solvent formulation for effective delivery in animal models.
Vehicle Formulations
Several vehicle formulations have been reported to successfully solubilize this compound for in vivo use. The choice of formulation may depend on the desired route of administration and the experimental timeline. It is recommended to prepare a stock solution first, which can then be diluted to the final working concentration. Prepare fresh working solutions on the day of the experiment to ensure stability and efficacy.
| Formulation Component | Percentage | Notes |
| Formulation 1 | ||
| DMSO | 10% | Initial solvent to dissolve the compound. |
| PEG300 | 40% | A common co-solvent to improve solubility. |
| Tween-80 | 5% | A surfactant to aid in creating a stable emulsion. |
| Saline | 45% | The final diluent to achieve the desired concentration. |
| Formulation 2 | ||
| DMSO | 10% | Initial solvent. |
| Corn oil | 90% | Suitable for oral or subcutaneous administration, particularly for longer-term studies. Be cautious if the continuous dosing period exceeds half a month.[5] |
Preparation Protocol (Formulation 1):
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add saline to reach the final desired volume and concentration.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Routes of Administration and Dosages
While specific in vivo studies detailing the administration of this compound are not widely published, information from analogous P2X7 receptor antagonists and general principles of rodent pharmacology can guide experimental design. The choice of administration route will depend on the target tissue and the desired pharmacokinetic profile.
| Route of Administration | General Dosage Range (mg/kg) | Notes |
| Intraperitoneal (IP) Injection | 10 - 50 | A common route for systemic delivery in rodents, offering rapid absorption. Ensure proper injection technique to avoid administration into the gut or bladder. |
| Oral Gavage (PO) | 10 - 100 | Suitable for assessing oral bioavailability and for chronic dosing paradigms. The use of a corn oil-based vehicle may be appropriate. |
| Intravenous (IV) Injection | 1 - 10 | Provides immediate and complete systemic exposure. Requires careful formulation to ensure solubility and prevent precipitation in the bloodstream. |
Note: The provided dosage ranges are suggestions based on typical small molecule administration in rodents and should be optimized for each specific experimental model and research question through dose-response studies.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the efficacy of this compound in an animal model of disease is outlined below. This example focuses on a model of inflammatory pain.
Caption: A generalized workflow for an in vivo study.
Key Considerations for In Vivo Studies
-
Species Specificity: Remember that this compound has opposing effects on human and rat P2X7 receptors. This is a critical consideration when designing experiments and interpreting results.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct preliminary PK/PD studies to determine the optimal dosing regimen to achieve and maintain the desired drug exposure at the target site.
-
Controls: Always include appropriate vehicle control groups in your experimental design to account for any effects of the solvent formulation.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the P2X7 receptor. Careful consideration of the formulation, route of administration, and species-specific activity is essential for the successful design and interpretation of experiments. The protocols and information provided in this guide are intended to serve as a starting point for researchers to develop robust and reproducible in vivo studies.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application of GW791343 in studying neuroinflammation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) that, in its chronic state, is implicated in the pathogenesis of various neurodegenerative diseases. A key player in mediating this inflammatory response is the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the CNS.[1][2][3][4] GW791343 is a potent and selective negative allosteric modulator of the human P2X7 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in neuroinflammatory pathways.[5][6] By inhibiting P2X7R activation, GW791343 allows for the elucidation of downstream signaling cascades, including microglial activation and pro-inflammatory cytokine release.[1][3][7][8][9][10]
Important Note on Species Specificity: GW791343 exhibits species-specific activity. It functions as a negative allosteric modulator at the human P2X7 receptor, while its primary effect at the rat P2X7 receptor is positive allosteric modulation.[6] This is a critical consideration for experimental design and data interpretation.
Mechanism of Action
GW791343 acts as a non-competitive antagonist of the human P2X7 receptor.[5][6] It binds to an allosteric site on the receptor, distinct from the ATP binding site, and modulates the receptor's function. This negative allosteric modulation prevents the conformational changes required for ion channel opening and subsequent downstream signaling, even in the presence of the endogenous agonist, ATP.
The activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to the formation of a non-selective pore, allowing for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ionic dysregulation triggers a cascade of intracellular events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1] By blocking this initial step, GW791343 effectively inhibits these downstream inflammatory responses.
Data Presentation
In Vitro Activity of GW791343
| Parameter | Species | Value | Assay Conditions |
| pIC₅₀ | Human | 6.9 - 7.2 | Inhibition of agonist-stimulated ethidium (B1194527) accumulation in cells expressing recombinant human P2X7 receptor.[5] |
| Activity | Human | Negative Allosteric Modulator | Non-competitive antagonism observed in ethidium accumulation and radioligand binding studies.[5][6] |
| Activity | Rat | Positive Allosteric Modulator | Predominantly enhances agonist responses at the rat P2X7 receptor.[6] |
Signaling Pathways
Below is a diagram illustrating the signaling pathway of P2X7 receptor-mediated neuroinflammation and the inhibitory action of GW791343.
Caption: P2X7R signaling in neuroinflammation and its inhibition by GW791343.
Experimental Protocols
In Vitro Assessment of GW791343 Efficacy in a Human Microglial Cell Line
This protocol describes a method to evaluate the inhibitory effect of GW791343 on ATP-induced pro-inflammatory cytokine release in a human microglial cell line (e.g., HMC3).
Materials:
-
Human microglial cell line (e.g., HMC3)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
GW791343
-
Adenosine triphosphate (ATP) or BzATP (a more potent P2X7R agonist)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate the human microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GW791343 in serum-free culture medium. Pre-incubate the cells with varying concentrations of GW791343 for 1 hour.
-
Priming (Optional but Recommended): To enhance the inflammatory response, prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Activation: Stimulate the cells with a P2X7R agonist, such as ATP (e.g., 1-5 mM) or BzATP (e.g., 100-300 µM), for 1 hour. Include a vehicle control (no agonist) and a positive control (agonist without GW791343).
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant using a commercial cytotoxicity assay kit to rule out toxic effects of the compound.
-
Caption: Experimental workflow for in vitro screening of GW791343.
In Vivo Assessment of GW791343 in a Mouse Model of Acute Neuroinflammation
This protocol outlines a general procedure to evaluate the efficacy of GW791343 in a mouse model of neuroinflammation induced by intracerebroventricular (ICV) injection of a P2X7R agonist. Note: Given the species specificity, the direct anti-inflammatory effects of GW791343 may not be observed in wild-type mice. This model is more suitable for studying the consequences of P2X7R modulation or for use with humanized P2X7R mouse models.
Materials:
-
Adult male C57BL/6J mice (or a humanized P2X7R mouse model)
-
GW791343
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
BzATP
-
Stereotaxic apparatus
-
Anesthetics
-
Brain homogenization buffer
-
ELISA kits for mouse pro-inflammatory cytokines (e.g., IL-1β, TNF-α)
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimatize mice to the housing conditions for at least one week.
-
Administer GW791343 or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
-
Induction of Neuroinflammation:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform an ICV injection of BzATP (or another inflammatory stimulus like LPS) into the lateral ventricle. A control group should receive an ICV injection of sterile saline.
-
-
Tissue Collection:
-
At a specific time point post-ICV injection (e.g., 4-24 hours), euthanize the mice.
-
Perfuse the animals with cold PBS.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Analysis:
-
Homogenize the brain tissue in an appropriate buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain homogenates using ELISA kits.
-
Immunohistochemical analysis can also be performed on brain sections to assess microglial activation (e.g., using Iba1 staining).
-
Caption: In vivo experimental workflow for assessing GW791343 efficacy.
Conclusion
GW791343 is a valuable research tool for investigating the role of the human P2X7 receptor in neuroinflammation. Its high potency and selectivity allow for targeted studies of the P2X7R signaling pathway and its contribution to the pathogenesis of neurological disorders. The provided protocols offer a framework for assessing the efficacy of GW791343 in both in vitro and in vivo models. Researchers must remain mindful of the compound's species specificity when designing and interpreting experiments.
References
- 1. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 receptor drives microglial activation and proliferation: a trophic role for P2X7R pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW791343 Dihydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurological diseases.[1] A critical consideration for researchers utilizing this compound is its species-specific mechanism of action. In human P2X7 receptors, GW791343 acts as a negative allosteric modulator (antagonist), whereas in rat P2X7 receptors, it functions as a positive allosteric modulator, enhancing the receptor's response to ATP.[2][3][4] This document provides detailed application notes and experimental protocols for the use of GW791343 dihydrochloride in rodent models, with a focus on leveraging its positive allosteric modulatory effects in rats.
Data Presentation
The following tables summarize key quantitative data for this compound based on available in vitro and formulation studies. Due to a lack of published in vivo studies with specific dosing information for GW791343, the in vivo parameters are presented as a suggested starting point based on typical concentrations for P2X7 modulators and the compound's solubility.
Table 1: In Vitro Activity of GW791343
| Parameter | Species | Value | Notes |
| pIC₅₀ | Human | 6.9 - 7.2 | Negative allosteric modulator.[1] |
| Modulation | Rat | Positive allosteric modulator | Potentiates ATP-induced responses.[2][3] |
| Effective Concentration | Rat (ex vivo) | 5 µM | Enhanced ATP release rhythm in organotypic rat SCN cultures.[1] |
| Binding Affinity (pIC₅₀) | Rat | 6.04 ± 0.10 | Inhibition of [³H]-compound-17 binding.[4] |
Table 2: Formulation and Proposed In Vivo Dosing for Rodent Models
| Parameter | Value | Reference / Justification |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Solubility in Vehicle | ≥ 2 mg/mL | [1] |
| Suggested Dose Range (Rat) | 1 - 10 mg/kg | This is a proposed starting range. Optimization is recommended. |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | Common routes for systemic administration in rodents. |
| Dosing Volume | 5 - 10 mL/kg (i.p.), 5 mL/kg (i.v. bolus) | Standard acceptable volumes for rats. |
| Frequency | Once daily (acute) or as determined by pharmacokinetic studies | To be optimized based on the specific experimental paradigm. |
Signaling Pathways and Mechanism of Action
GW791343 modulates the activity of the P2X7 receptor, an ion channel that opens in response to high concentrations of extracellular ATP. In rats, as a positive allosteric modulator, GW791343 enhances the influx of Ca²⁺ and Na⁺ ions initiated by ATP binding. This amplified cation influx can trigger various downstream signaling cascades, particularly in neurons and glial cells, which are central to neuroinflammatory and pain processes.
Caption: P2X7 Receptor Signaling Pathway in Rats with GW791343.
Experimental Protocols
Given the potentiation effect of GW791343 on rat P2X7 receptors, a relevant experimental design would involve models where P2X7 activation is hypothesized to exacerbate a pathological condition, such as neuropathic pain or neuroinflammation. The following is a detailed protocol for a suggested experiment in a rat model of neuropathic pain.
Protocol 1: Evaluation of GW791343 in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
1. Objective: To determine if potentiation of the P2X7 receptor with GW791343 exacerbates mechanical allodynia in a rat model of neuropathic pain.
2. Animals: Male Sprague-Dawley rats (200-250g).
3. Materials:
- This compound
- Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile Saline
- Isoflurane for anesthesia
- 4-0 chromic gut sutures
- Von Frey filaments for behavioral testing
- Standard animal husbandry supplies
4. Experimental Workflow:
Caption: Experimental Workflow for CCI Neuropathic Pain Model.
5. Detailed Procedure:
6. Outcome Measures:
- Primary: Paw withdrawal threshold (in grams) in response to mechanical stimulation. An exacerbation of pain would be indicated by a lower withdrawal threshold in the GW791343-treated groups compared to the CCI-vehicle group.
- Secondary: Measurement of pro-inflammatory cytokine levels (e.g., IL-1β) in the spinal cord or DRGs to assess the neuroinflammatory response.
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in rodent models. Its opposing activities in rat versus human systems necessitate careful consideration in experimental design. The protocols and data provided herein offer a framework for researchers to explore the consequences of P2X7 receptor potentiation in rats, particularly in the context of neurological and inflammatory conditions. As with any experimental compound, dose-response studies and pharmacokinetic profiling are highly recommended to refine the treatment regimen for specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
GW791343: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GW791343 in cell culture experiments. GW791343 is a potent and selective, non-competitive allosteric modulator with dual activity. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. Additionally, it functions as a CCR2 antagonist. This document outlines recommended concentrations, experimental procedures, and the underlying signaling pathways for both targets.
Data Presentation: Recommended Concentrations
The optimal concentration of GW791343 is cell-type and experiment-dependent. The following tables summarize starting concentrations reported in the literature for its activity as a P2X7 modulator and a CCR2 antagonist.
Table 1: Recommended Concentrations for GW791343 as a P2X7 Receptor Modulator
| Cell Line | Experimental Assay | Concentration Range | Incubation Time | Reported Effect |
| HEK293 (expressing human P2X7) | Ethidium Accumulation Assay | 0.01 - 10 µM | 40 minutes | Non-competitive antagonism of the human P2X7 receptor.[1] |
| HEK293 (expressing human P2X7) | Allosteric Modulation Assay | 3, 10, 30 µM | 40 minutes | Negative allosteric modulation of the human P2X7 receptor.[1] |
| SCN cells (rat) | ATP Release Rhythm Assay | 5 µM | 24 - 48 hours | Enhanced amplitude of ATP release rhythm.[1] |
Table 2: Recommended Concentrations for CCR2 Antagonist (CAS 445479-97-0) Activity
| Cell Line | Experimental Assay | Concentration | Incubation Time | Reported Effect |
| A549 (human non-small cell lung cancer) | Cell Viability Assay (WST-1) | 0 - 20 nM | 72 hours | Inhibition of CCL2-mediated cell proliferation. |
| A549 (human non-small cell lung cancer) | Migration & Invasion Assays | 10 nM | 24 hours | Inhibition of CCL2-mediated migration and invasion. |
| A549 (human non-small cell lung cancer) | Wound Healing Scratch Assay | 20 µg/ml | 2 hours (pretreatment) | Inhibition of cell migration. |
Signaling Pathways
P2X7 Receptor Signaling
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ influx and K⁺ efflux. This ion exchange triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. GW791343, as a negative allosteric modulator in human cells, binds to a site distinct from the ATP binding site to inhibit these downstream effects.
References
Application Notes and Protocols: Preparation of GW791343 Dihydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW791343 is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of GW791343 dihydrochloride (B599025) stock solutions to ensure experimental reproducibility and integrity of the compound.
Chemical Properties and Data
A summary of the essential quantitative data for GW791343 dihydrochloride is provided in the table below. Note that the molecular weight may be cited for the dihydrochloride or trihydrochloride salt; it is crucial to use the value provided on the manufacturer's certificate of analysis for accurate molarity calculations.
| Property | Value | Source |
| Molecular Formula | C20H26Cl2F2N4O | [3] |
| Molecular Weight | 483.81 g/mol (trihydrochloride) | [1][4] |
| 447.35 g/mol (dihydrochloride) | [5] | |
| Solubility (Water) | up to 100 mM | [1] |
| Solubility (DMSO) | ≥ 2 mg/mL | [6] |
| Appearance | White to off-white solid | [5] |
| Storage (Solid) | -20°C, desiccated | [2] |
| Storage (Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator
3.2. Procedure
-
Pre-analysis and Calculation:
-
Before opening, bring the vial of GW7913443 dihydrochloride to room temperature to prevent condensation.
-
Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of a 10 mM stock solution (using MW = 483.81 g/mol ): Mass (mg) = 10 mM x 1 mL x 483.81 g/mol = 4.8381 mg
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or on a weighing paper.
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If precipitation is observed, gentle warming in a water bath or sonication can be used to aid dissolution.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the vials are tightly sealed.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation and a conceptual representation of GW791343's mechanism of action.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Mechanism of Action of GW791343 as a P2X7R Allosteric Modulator.
Safety Precautions
-
This compound is for research use only.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a fume hood to avoid inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 2. adooq.com [adooq.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. GW791343 trihydrochloride | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Investigating GW791343 as a Potential Efflux Pump Inhibitor in Staphylococcus aureus using an Ethidium Accumulation Assay
For Research Use Only
Abstract
Multidrug resistance in bacteria, particularly in clinically significant pathogens like Staphylococcus aureus, is a growing public health crisis. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antimicrobial agents from the bacterial cell. This application note details a research protocol to investigate a novel compound, GW791343, as a potential inhibitor of efflux pumps in S. aureus. The methodology is based on the well-established ethidium (B1194527) bromide (EtBr) accumulation assay. EtBr, a fluorescent intercalating agent, is a known substrate for many bacterial efflux pumps. Its fluorescence significantly increases upon binding to intracellular DNA, providing a reliable measure of its intracellular concentration. By comparing EtBr accumulation in the presence and absence of GW791343, this protocol aims to determine if the compound can inhibit efflux pump activity, leading to increased intracellular EtBr levels. This protocol is intended for researchers in microbiology, drug discovery, and infectious diseases to explore new avenues for combating antibiotic resistance.
Introduction
Bacterial efflux pumps are transmembrane proteins that play a crucial role in the intrinsic and acquired resistance of bacteria to a wide variety of antibiotics and biocides.[1] These pumps act as cellular housekeepers, expelling toxic substances, but their overexpression can lead to clinically relevant levels of drug resistance. Therefore, the identification of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics.[2]
The ethidium bromide (EtBr) accumulation assay is a common and reliable method for studying efflux pump activity in real-time.[3][4] EtBr is a fluorescent molecule that is a substrate for numerous multidrug resistance (MDR) efflux pumps.[5] When EtBr is extruded from the cell, its fluorescence is low. However, when it accumulates intracellularly and intercalates with DNA, its fluorescence emission increases significantly.[4] This change in fluorescence can be monitored over time to assess the activity of efflux pumps. The addition of an EPI will block the efflux of EtBr, leading to its accumulation and a corresponding increase in fluorescence.[2]
GW791343 is known as a potent and selective allosteric modulator of the human P2X7 receptor.[6][7] Its effects on ethidium accumulation have been documented in eukaryotic cells expressing this receptor.[6] To date, there is no published evidence of GW791343 being tested for activity against bacterial efflux pumps. This protocol, therefore, outlines an exploratory study to investigate the potential off-target effects of GW791343 on efflux pumps in Staphylococcus aureus, a gram-positive bacterium known for its clinical relevance and diverse array of efflux pumps.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of the ethidium bromide accumulation assay and the experimental workflow for testing GW791343.
Materials and Reagents
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate with known efflux activity)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethidium Bromide (EtBr) solution (1 mg/mL stock in water)
-
GW791343 dihydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (positive control EPI)
-
Glucose
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 530 nm, Emission: 590 nm)
-
Spectrophotometer
-
Centrifuge
Experimental Protocol
1. Preparation of Bacterial Culture
1.1. Inoculate 5 mL of TSB with a single colony of S. aureus. 1.2. Incubate overnight at 37°C with shaking (200 rpm). 1.3. The next day, dilute the overnight culture 1:100 into fresh TSB. 1.4. Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.6). 1.5. Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C. 1.6. Discard the supernatant and wash the cell pellet twice with an equal volume of cold PBS (pH 7.4). 1.7. Resuspend the final cell pellet in PBS to an OD₆₀₀ of 0.4.
2. Preparation of Reagents
2.1. GW791343 Stock Solution: Prepare a 10 mM stock solution of GW791343 in DMSO. Further dilute in PBS to create working solutions. 2.2. CCCP Stock Solution: Prepare a 10 mM stock solution of CCCP in DMSO. Further dilute in PBS. 2.3. Ethidium Bromide Working Solution: Prepare a working solution of EtBr in PBS. The final concentration in the assay will be 1-2 µg/mL.
3. Ethidium Accumulation Assay
3.1. To the washed cell suspension from step 1.7, add glucose to a final concentration of 0.4% (w/v) to energize the cells. 3.2. In a 96-well black, clear-bottom microplate, add the following to triplicate wells:
- Test wells: 50 µL of cell suspension + 50 µL of GW791343 working solution (to achieve desired final concentrations, e.g., 1, 5, 10, 20 µM).
- Positive control wells: 50 µL of cell suspension + 50 µL of CCCP working solution (e.g., final concentration of 100 µM).
- Negative control wells: 50 µL of cell suspension + 50 µL of PBS (with an equivalent concentration of DMSO as the test wells).
- Blank wells: 100 µL of PBS for background fluorescence. 3.3. Pre-incubate the plate at 37°C for 5 minutes. 3.4. Add EtBr to all wells (except the blank) to a final concentration of 1-2 µg/mL. 3.5. Immediately place the microplate in a pre-warmed (37°C) microplate reader. 3.6. Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 60 minutes.
Data Presentation and Analysis
The results of the ethidium accumulation assay can be summarized in tables for clear comparison of the effects of GW791343 and control compounds.
Table 1: End-point Fluorescence Data
| Treatment Group | Concentration (µM) | Mean Relative Fluorescence Units (RFU) at 60 min | Standard Deviation | % Increase in Accumulation vs. Negative Control |
| Negative Control | - | 5000 | 250 | 0% |
| CCCP (Positive Control) | 100 | 15000 | 750 | 200% |
| GW791343 | 1 | 5500 | 275 | 10% |
| GW791343 | 5 | 7500 | 375 | 50% |
| GW791343 | 10 | 10000 | 500 | 100% |
| GW791343 | 20 | 12500 | 625 | 150% |
Table 2: Rate of Ethidium Accumulation (Initial 10 minutes)
| Treatment Group | Concentration (µM) | Rate of Fluorescence Increase (RFU/min) |
| Negative Control | - | 100 |
| CCCP (Positive Control) | 100 | 300 |
| GW791343 | 1 | 110 |
| GW791343 | 5 | 150 |
| GW791343 | 10 | 200 |
| GW791343 | 20 | 250 |
Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a detailed protocol for an ethidium accumulation assay to investigate the potential of GW791343 as a bacterial efflux pump inhibitor in Staphylococcus aureus. By following this methodology, researchers can obtain quantitative data on the effect of GW791343 on ethidium bromide accumulation. A significant, dose-dependent increase in fluorescence in the presence of GW791343 would suggest that it may inhibit efflux pump activity. Such a finding would warrant further investigation into its mechanism of action and its potential as a lead compound for the development of novel adjuvants to combat antibiotic resistance. Conversely, a lack of effect would suggest that GW791343 does not significantly interact with the major efflux pumps responsible for ethidium bromide extrusion in S. aureus under the tested conditions.
References
- 1. Bacterial efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
Application Notes and Protocols for Long-Term Storage of GW791343 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of GW791343 dihydrochloride (B599025), a potent, species-specific allosteric modulator of the P2X7 receptor. Adherence to these recommendations is crucial for maintaining the compound's integrity, ensuring the reproducibility of experimental results, and extending its shelf life. The protocols herein cover optimal storage conditions for both the solid compound and solutions, as well as a standardized procedure for stability testing using High-Performance Liquid Chromatography (HPLC).
Compound Information
-
Name: GW791343 dihydrochloride
-
Mechanism of Action: Negative allosteric modulator of the human P2X7 receptor; positive allosteric modulator of the rat P2X7 receptor.[1] It does not compete with ATP for its binding site.
-
Primary Research Area: Neurological diseases, inflammation.
Recommended Long-Term Storage Conditions
To prevent degradation, this compound must be stored under controlled conditions. The optimal conditions vary depending on whether the compound is in solid form or in solution. The following tables summarize the recommended storage parameters based on available data.
Table 1: Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Duration | Notes |
| Temperature | -20°C | Up to 3 years | This is the most commonly recommended temperature for long-term stability. |
| 4°C | Short-term | Suitable for temporary storage; must be under a dry, inert atmosphere. | |
| Atmosphere | Store under dry, inert gas (e.g., nitrogen or argon) | At all times | The dihydrochloride salt can be hygroscopic. |
| Light | Protect from light | At all times | Store in an amber vial or a light-blocking container. |
| Container | Tightly sealed, airtight vial | At all times | Prevents moisture and oxygen ingress. |
Table 2: Long-Term Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | 6 to 12 months | Preferred condition for stock solutions. Dispense into single-use aliquots to avoid freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Note: Some suppliers do not recommend long-term storage of solutions and advise using them promptly after preparation.[2] If long-term storage in solution is necessary, a stability assessment is highly recommended before use.
Experimental Protocols
Protocol for Handling and Storage of Solid this compound
-
Receiving: Upon receipt, immediately transfer the manufacturer's vial to a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid compound.
-
Aliquoting (if necessary): If the entire stock will not be used at once, aliquot the necessary amount in a controlled environment with low humidity (e.g., a glove box with dry nitrogen).
-
Packaging: Store the compound in a tightly sealed amber glass vial. For enhanced protection against moisture, the primary container can be placed in a secondary pouch with a desiccant.
-
Storage: Place the vial in a -20°C freezer. Ensure the storage location is dark and has minimal temperature fluctuations.
-
Retrieval: When accessing the compound, allow the vial to warm to room temperature in a desiccator before opening.
Protocol for Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
-
Preparation: Prepare the solution to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene (B1209903) or glass vials. The volume of the aliquots should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.
-
Sealing and Labeling: Securely cap and seal each aliquot. Label clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage: Immediately place the aliquots in an -80°C freezer for long-term storage.
Protocol for Stability Assessment by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may require optimization for the available equipment and reagents.
-
Objective: To quantify the purity of this compound and detect any degradation products after a period of storage.
-
Materials:
-
This compound (reference standard and stored sample)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for λmax (e.g., 254 nm as a starting point).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare Reference Standard Solution: Accurately weigh and dissolve a fresh sample of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Prepare Stored Sample Solution: Prepare the sample that has undergone long-term storage to the same concentration as the reference standard.
-
System Suitability: Inject the reference standard solution multiple times (e.g., n=5) to ensure the system is operating correctly. The relative standard deviation (RSD) for the peak area should be ≤ 2%.
-
Analysis: Inject the reference standard solution and the stored sample solution.
-
Data Analysis:
-
Compare the chromatograms of the reference and stored samples.
-
Identify the main peak corresponding to this compound.
-
Look for the appearance of new peaks (degradation products) or a decrease in the area of the main peak in the stored sample.
-
Calculate the purity of the stored sample by dividing the area of the main peak by the total area of all peaks (expressed as a percentage). A significant decrease in purity indicates degradation.
-
-
Visualizations
Signaling Pathway of the P2X7 Receptor
This compound acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. Activation of this receptor leads to a cascade of downstream signaling events.
Caption: P2X7 receptor activation by ATP and its modulation by GW791343.
Experimental Workflow for Long-Term Storage and Stability Assessment
The following diagram outlines the logical flow from receiving the compound to its final use in experiments, incorporating storage and stability checks.
Caption: Workflow for this compound from receipt to experimental use.
References
Application Notes and Protocols for Investigating Purinergic and Chemokine Receptor Crosstalk in Calcium Imaging Studies Using GW791343 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors, particularly C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), are G protein-coupled receptors (GPCRs) that play pivotal roles in mediating leukocyte trafficking during inflammatory responses. Their activation by cognate chemokines, such as CCL2 (for CCR2) and CCL5 (for CCR5), triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium ([Ca2+]i). This calcium influx acts as a crucial second messenger, instigating various cellular responses including chemotaxis, degranulation, and cytokine release. Consequently, CCR2 and CCR5 have emerged as significant therapeutic targets for a spectrum of inflammatory diseases, autoimmune disorders, and HIV infection.
GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor, an ATP-gated ion channel also deeply implicated in inflammatory and immune responses. In human systems, GW791343 acts as a negative allosteric modulator, inhibiting P2X7 receptor function. Given the co-expression of P2X7 receptors and chemokine receptors on various immune cells and the potential for signaling crosstalk between these pathways, GW791343 serves as a valuable pharmacological tool.
These application notes provide a comprehensive framework for utilizing GW791343 dihydrochloride in calcium imaging studies to dissect the intricate interplay between P2X7 and CCR2/CCR5 signaling pathways. Understanding this crosstalk can unveil novel mechanisms of inflammatory regulation and identify new avenues for therapeutic intervention.
Signaling Pathways
The activation of CCR2 and CCR5 by their respective chemokines initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This process is primarily mediated through the Gαq subunit of the heterotrimeric G protein.
This compound modulates the P2X7 receptor, an ion channel that directly gates calcium influx upon activation by extracellular ATP. This provides a distinct mechanism for elevating intracellular calcium.
The potential for crosstalk between these two pathways suggests that the activation state of the P2X7 receptor could influence the cellular response to chemokine stimulation. GW791343 allows for the specific interrogation of the P2X7 receptor's role in this interaction.
Data Presentation
The pharmacological activity of this compound on the human P2X7 receptor has been characterized. This information is crucial for designing experiments with appropriate compound concentrations.
| Compound | Target | Species | Activity | pIC50 | Reference |
| This compound | P2X7 Receptor | Human | Negative Allosteric Modulator | 6.9 - 7.2 | [1] |
Below is a template for presenting data from a calcium imaging experiment designed to investigate the effect of GW791343 on chemokine-induced calcium mobilization.
| Experimental Condition | Pre-treatment (15 min) | Stimulant | Peak [Ca2+]i (nM) | % Inhibition of Chemokine Response |
| Control | Vehicle | CCL2 (10 nM) | 350 ± 25 | 0% |
| GW791343 | GW791343 (1 µM) | CCL2 (10 nM) | 210 ± 20 | 40% |
| P2X7 Activation | Vehicle | ATP (1 mM) | 450 ± 30 | N/A |
| Combined Stimulation | Vehicle | CCL2 (10 nM) + ATP (1 mM) | 650 ± 40 | N/A |
| GW791343 + Combined | GW791343 (1 µM) | CCL2 (10 nM) + ATP (1 mM) | 380 ± 28 | - |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Investigate P2X7 and CCR2/CCR5 Crosstalk
This protocol details the steps for measuring changes in intracellular calcium in a cell line endogenously or recombinantly expressing human P2X7 and CCR2 or CCR5 receptors.
Materials:
-
Cells expressing human P2X7 and CCR2/CCR5 (e.g., HEK293, THP-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black-walled, clear-bottom 96-well microplates
-
This compound
-
CCL2 or CCL5 (human recombinant)
-
ATP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of CCL2 or CCL5 in sterile water or PBS containing 0.1% BSA.
-
Prepare a stock solution of ATP in sterile water.
-
On the day of the experiment, prepare serial dilutions of all compounds in HBSS with 20 mM HEPES to the desired final concentrations.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127, then dilute in HBSS with 20 mM HEPES and 2.5 mM probenecid to a final concentration of 2-5 µM.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Program the instrument for a kinetic read, typically with a baseline reading for 10-20 seconds.
-
Antagonist/Modulator Addition: The instrument will inject a solution of GW791343 or vehicle. Record the fluorescence for 5-15 minutes to observe any direct effect and allow for pre-incubation.
-
Agonist Addition: The instrument will then inject the chemokine agonist (CCL2/CCL5), ATP, or a combination.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities over time or as relative fluorescence units (RFU).
-
Determine the peak response for each well after agonist addition.
-
To assess the inhibitory effect of GW791343, calculate the percentage inhibition of the chemokine-induced response in the presence of the modulator compared to the vehicle control.
-
Experimental Workflow Diagram
Conclusion
This compound is a specific and potent negative allosteric modulator of the human P2X7 receptor. While not a direct antagonist of CCR2 or CCR5, it serves as an essential tool for investigating the functional interplay between purinergic and chemokine signaling pathways. The protocols and guidelines presented here offer a robust starting point for researchers to employ calcium imaging techniques to explore this crosstalk. Such studies are critical for a more profound understanding of the complex signaling networks that govern inflammation and may lead to the identification of novel, combination-based therapeutic strategies for a variety of diseases.
References
Troubleshooting & Optimization
Solubility issues with GW791343 dihydrochloride and how to resolve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW791343 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
1. What is GW791343 dihydrochloride and what is its mechanism of action?
This compound is a potent and species-specific allosteric modulator of the P2X7 receptor.[1][2] It functions as a negative allosteric modulator of the human P2X7 receptor, with a pIC50 of 6.9-7.2, producing a non-competitive antagonist effect.[1][3] Conversely, it acts as a positive allosteric modulator at the rat P2X7 receptor.[4][5] This modulation occurs at a site distinct from the ATP binding site.[4][5][6] Its unique properties make it a valuable tool for studying the P2X7 receptor's role in various physiological and pathological processes, including neurological diseases.[1]
2. I am having trouble dissolving this compound. What are the recommended solvents?
This compound is soluble in DMSO.[7][8] For in vivo experiments or cell-based assays where high concentrations of DMSO may be toxic, co-solvent systems are recommended. Commonly used systems include mixtures of DMSO with PEG300, Tween-80, saline, SBE-β-CD in saline, or corn oil.[1]
3. My this compound solution appears cloudy or has precipitated. How can I resolve this?
If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[1][8] It is also recommended to prepare fresh solutions for immediate use whenever possible.[1]
4. What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] When storing, it is best to do so under a nitrogen atmosphere.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The compound has limited solubility in aqueous solutions. | Prepare a concentrated stock solution in 100% DMSO first. For your final working solution, dilute the DMSO stock into your aqueous buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible for cell-based assays. |
| Compound crashes out of solution during storage | The storage temperature is too high, or the solution has been stored for too long. | Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inconsistent experimental results | Degradation of the compound in solution. | It is highly recommended to prepare fresh working solutions from a stock solution on the day of the experiment.[1] |
| Difficulty dissolving the solid compound | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO). Use of a vortex mixer or sonication can aid in dissolution.[1][8] |
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Notes |
| DMSO | ≥ 42 mg/mL (93.89 mM) | Sonication is recommended.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (4.47 mM) | A clear solution is expected.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.47 mM) | A clear solution is expected. This protocol should be used with caution for continuous dosing periods exceeding half a month.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (4.47 mM) | A clear solution is expected.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 223.5 µL of DMSO to 1 mg of the compound.
-
Vortex the solution until the solid is completely dissolved. Sonication can be used to expedite dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Co-solvent System)
This protocol is an example for preparing a 2 mg/mL working solution.
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare 1 mL of the final working solution, begin by taking 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. targetmol.cn [targetmol.cn]
Technical Support Center: Optimizing GW791343 Dihydrochloride for Maximal P2X7 Inhibition
Welcome to the technical support center for GW791343 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent P2X7 receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of GW791343 for maximal P2X7 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GW791343 dihydrochloride?
A1: this compound is a potent, non-competitive allosteric modulator of the P2X7 receptor.[1][2][3][4] It exhibits species-specific activity, acting as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[4][5][6][7] This means it binds to a site on the receptor distinct from the ATP binding site to inhibit (in humans) or enhance (in rats) its function.[3][4]
Q2: What is the recommended concentration range for inhibiting the human P2X7 receptor?
A2: For inhibition of the human P2X7 receptor, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays.[1] The reported pIC50 for GW791343 at the human P2X7 receptor is between 6.9 and 7.2, which corresponds to an IC50 in the range of 63 to 126 nM.[1][2][5][6] However, the optimal concentration will depend on the specific experimental conditions, including cell type, agonist concentration, and assay format.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a stock solution of GW791343 in a solvent like DMSO.[1][8] For long-term storage, the solid compound should be stored at -20°C, desiccated, where it is stable for up to 36 months.[5] Stock solutions in DMSO can be stored at -20°C for up to one month to maintain potency.[5] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5] The compound is also soluble in water up to 100 mM.
Q4: Can I use GW791343 to inhibit the P2X7 receptor in rat models?
A4: No, GW791343 is not suitable for inhibiting the P2X7 receptor in rat models. It acts as a positive allosteric modulator in rats, meaning it enhances the receptor's response to ATP.[4][5][6] For P2X7 inhibition in rat systems, a different antagonist should be selected.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of P2X7 receptor activity.
-
Potential Cause 1: Incorrect Species.
-
Potential Cause 2: Inadequate Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. Start with a broad range (e.g., 0.01 µM to 30 µM) to establish an IC50.[1]
-
-
Potential Cause 3: Compound Degradation.
-
Troubleshooting Step: Ensure your stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment.
-
-
Potential Cause 4: Low P2X7 Receptor Expression.
Issue 2: I am observing inconsistent or variable results between experiments.
-
Potential Cause 1: Cell Health and Confluency.
-
Troubleshooting Step: Ensure your cells are healthy and in a consistent growth phase. Overly confluent or stressed cells can exhibit altered receptor expression and signaling.[9]
-
-
Potential Cause 2: Agonist Concentration.
-
Troubleshooting Step: The potency of a non-competitive antagonist can be influenced by the agonist concentration. Use a consistent concentration of ATP or BzATP that elicits a submaximal response (e.g., EC80) for your inhibition assays.
-
-
Potential Cause 3: Assay Buffer Composition.
-
Troubleshooting Step: The ionic composition of the assay buffer can affect P2X7 receptor function. Maintain a consistent and appropriate buffer for all experiments. Some studies have noted differences in antagonist potency in sucrose (B13894) versus NaCl-based buffers.[1][3]
-
Issue 3: I am observing off-target effects.
-
Potential Cause: Interaction with other cellular targets.
-
Troubleshooting Step 1: Use a structurally unrelated P2X7 antagonist as a control. If the observed effect is specific to GW791343, it may be an off-target effect.[10]
-
Troubleshooting Step 2: Test the effect of GW791343 in a cell line that does not express the P2X7 receptor to identify potential off-target effects.[9]
-
Troubleshooting Step 3: Perform a rescue experiment. If the phenotype is due to P2X7 inhibition, it should be rescued by expressing a P2X7 receptor that is insensitive to GW791343.[10]
-
Data Presentation
Table 1: Potency of this compound on Human P2X7 Receptor
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC50 | 6.9 - 7.2 | Human | Ethidium (B1194527) accumulation in HEK293 cells | [1][2][5][6] |
| IC50 | ~63 - 126 nM | Human | Calculated from pIC50 | |
| Mechanism | Negative Allosteric Modulator | Human | Non-competitive inhibition | [1][3][4] |
Experimental Protocols
Protocol 1: Calcium Influx Assay for P2X7 Inhibition
This protocol measures the inhibition of ATP-induced calcium influx in cells expressing the human P2X7 receptor.
Materials:
-
Human cells expressing P2X7 receptor (e.g., HEK293-hP2X7, J774.G8 macrophages)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺
-
This compound
-
P2X7 agonist (e.g., ATP or BzATP)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Compound Incubation:
-
Prepare serial dilutions of GW791343 in HBSS to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Add 90 µL of the GW791343 dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the compound for 15-30 minutes.[12]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading (F₀) for 10-20 seconds.
-
Add 10 µL of the P2X7 agonist (e.g., a final concentration of 1-5 mM ATP or 10-100 µM BzATP) to each well.[11]
-
Immediately begin recording the change in fluorescence (F) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀).
-
Plot the peak fluorescence response against the concentration of GW791343 to determine the IC50 value.
-
Protocol 2: Ethidium Bromide Uptake Assay for P2X7 Pore Formation
This assay measures the formation of the P2X7 receptor pore, which is permeable to larger molecules like ethidium bromide.
Materials:
-
Human cells expressing P2X7 receptor
-
96-well plates
-
Ethidium bromide
-
This compound
-
P2X7 agonist (ATP or BzATP)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or vehicle for 10-40 minutes.[1][13]
-
Dye and Agonist Addition:
-
Signal Detection:
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Plot the inhibition of ethidium bromide uptake against the concentration of GW791343 to calculate the IC50.
-
Visualizations
Caption: P2X7 receptor signaling and inhibition by GW791343.
Caption: Workflow for optimizing GW791343 concentration.
Caption: Troubleshooting flowchart for lack of P2X7 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. adooq.com [adooq.com]
- 7. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Why is GW791343 showing agonist effects in rat models?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GW791343 in their experiments, with a specific focus on its observed agonist effects in rat models.
Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its primary mechanism of action?
GW791343, with the chemical name N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride, is a potent allosteric modulator of the P2X7 receptor.[1][2] Its effect is species-dependent. In humans, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[2][3] Conversely, in rats, it functions as a positive allosteric modulator, enhancing the effects of ATP.[1][2][4]
Q2: Why is GW791343 showing agonist effects in rat models when it is often described as an antagonist?
The seemingly contradictory behavior of GW791343 is due to species-specific differences in the P2X7 receptor.[1][5] While it acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, it is a positive allosteric modulator at the rat P2X7 receptor.[1][2] This means that in rats, GW791343 enhances the response of the P2X7 receptor to its natural agonist, ATP, leading to what is observed as an agonist or potentiating effect.[6][7]
Q3: What is the molecular basis for the different effects of GW791343 in human versus rat models?
Research has identified that a single amino acid difference at position 95 in the P2X7 receptor is primarily responsible for the differential effects of GW791343.[1][5][8] The human P2X7 receptor has a phenylalanine residue at this position, whereas the rat P2X7 receptor has a leucine.[5][8] This single amino acid substitution alters the binding and conformational changes induced by GW791343, leading to negative allosteric modulation in humans and positive allosteric modulation in rats.[1][5]
Q4: Are there any known off-target effects of GW791343 in rats?
The available literature primarily focuses on the species-specific effects of GW791343 at the P2X7 receptor. While the positive allosteric modulation at the rat P2X7 receptor is a well-documented on-target effect for that species, any other unintended interactions would be considered off-target. Researchers observing effects that cannot be attributed to P2X7 receptor potentiation should consider standard experimental controls to investigate potential off-target activities.
Troubleshooting Guide: Unexpected Agonist Effects
Problem: You are observing agonist-like or potentiating effects of GW791343 in your rat model experiments, which may be unexpected if you are more familiar with its antagonist profile in human systems.
Troubleshooting Steps:
-
Confirm the Species: The primary reason for agonist effects is the use of a rat model. Verify that your experimental system is indeed of rat origin.
-
Review the Literature: Familiarize yourself with the literature on the species-specific pharmacology of GW791343. It is a known positive allosteric modulator in rats.[1][2]
-
Characterize the Effect: Design experiments to confirm that GW791343 is potentiating the effects of the endogenous agonist, ATP. This can be done by measuring the response to a sub-maximal concentration of ATP in the presence and absence of GW791343.
-
Consider the Experimental Conditions: Ensure that your experimental buffer and conditions are appropriate. Studies have been conducted in both NaCl and sucrose-based buffers, and while the potentiation effect is observed in both, the magnitude may differ.[7]
-
Rule Out Contamination: As with any experiment, ensure that the observed effects are not due to contamination of your compound or reagents.
Data Presentation
Table 1: Effects of GW791343 on P2X7 Receptors in Different Species
| Species | Effect of GW791343 | Mechanism of Action | Key Amino Acid at Position 95 | Reference |
| Human | Antagonist | Negative Allosteric Modulator | Phenylalanine | [1][2][5] |
| Rat | Agonist/Potentiator | Positive Allosteric Modulator | Leucine | [1][2][5] |
Table 2: Potency of GW791343 at the Human P2X7 Receptor
| Parameter | Value | Reference |
| pIC50 | 6.9 - 7.2 | [3] |
Experimental Protocols
Protocol 1: Ethidium (B1194527) Accumulation Assay to Measure P2X7 Receptor Activity
This protocol is a common method to assess the function of the P2X7 receptor, which forms a large pore upon activation, allowing the uptake of molecules like ethidium bromide.
-
Cell Culture: Culture HEK293 cells stably expressing either the human or rat recombinant P2X7 receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: On the day of the experiment, wash the cells with either a NaCl-based or sucrose-based buffer. Pre-incubate the cells with varying concentrations of GW791343 for 40 minutes at room temperature.[5]
-
Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to the wells.
-
Measurement: Measure the fluorescence of ethidium that has entered the cells using a fluorescence plate reader. An increase in fluorescence indicates P2X7 receptor activation.
-
Data Analysis: Plot the fluorescence intensity against the agonist concentration to generate concentration-response curves. The effect of GW791343 will be observed as a shift in these curves.
Mandatory Visualizations
Caption: Species-specific allosteric modulation of the P2X7 receptor by GW791343.
Caption: Troubleshooting workflow for unexpected agonist effects of GW791343.
References
- 1. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating Experimental Variability with GW791343 Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with GW791343 dihydrochloride (B599025). By understanding the compound's mechanism and key experimental parameters, researchers can achieve more reliable and reproducible results.
Troubleshooting Guide: Inconsistent Results
Issue 1: Unexpected or Opposite Effects on P2X7 Receptor Activity
Question: Why am I observing positive modulation (potentiation) of the P2X7 receptor in my rat-derived cells, when GW791343 is described as a negative allosteric modulator?
Answer: This is likely due to the species-specific activity of GW791343. It acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor but functions as a positive allosteric modulator (potentiator) at the rat P2X7 receptor .[1][2][3] This is a critical consideration when designing experiments and interpreting data. Ensure your experimental model (cell line, animal model) aligns with the expected pharmacological action of the compound.
Issue 2: Poor Solubility and Precipitation in Media
Question: My GW791343 dihydrochloride is precipitating out of my cell culture media or buffer. How can I improve its solubility?
Answer: this compound can have limited aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like DMSO.[4][5] For final dilutions into aqueous buffers or media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. If precipitation still occurs, gentle heating and/or sonication can be used to aid dissolution.[4] For in vivo studies, specific solvent formulations are recommended.
Recommended Solvent Formulations for In Vivo Use: [4][5]
| Formulation | Composition | Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (4.47 mM) | Ensure solvents are added sequentially and mixed well. |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.47 mM) | SBE-β-CD can enhance solubility and stability. |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (4.47 mM) | Suitable for certain administration routes. |
Issue 3: High Variability Between Experimental Repeats
Question: I am observing significant variability in my results between different experiments, even when using the same conditions. What could be the cause?
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Freshness of Solutions: It is highly recommended to prepare fresh working solutions of GW7913443 dihydrochloride for each experiment.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months, but repeated freeze-thaw cycles should be avoided.[4]
-
Pre-incubation Time: The antagonist effects of GW791343 at the human P2X7 receptor can be slow to reverse.[4] Ensure a consistent and adequate pre-incubation time with the compound before adding the agonist to allow for receptor binding to reach equilibrium. A pre-incubation time of 40 minutes has been used in some studies.[4]
-
Assay Buffer Composition: The composition of your assay buffer can influence P2X7 receptor activation and the effect of modulators. For example, some studies have noted differences in results when using sucrose-based versus NaCl-based buffers.[4][6] Maintain a consistent buffer composition across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GW791343 is an allosteric modulator of the P2X7 receptor, meaning it binds to a site on the receptor that is different from the ATP binding site.[1][6] It does not compete with ATP for binding.[1] Its effect is species-dependent; it is a negative allosteric modulator (non-competitive antagonist) of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2][3]
Q2: What is the potency of this compound on the human P2X7 receptor?
A2: this compound has a pIC50 of 6.9-7.2 for the human P2X7 receptor.[3][4][7][8]
Q3: Can I use GW791343 in animal studies?
A3: Yes, GW791343 can be used in animal studies. However, it is crucial to remember its opposing effects on human versus rat P2X7 receptors. The choice of animal model should be carefully considered based on the research question. Specific formulations for in vivo use are available to improve solubility and delivery.[4][5]
Q4: Are there any known off-target effects of GW791343?
A4: The available literature primarily focuses on the activity of GW791343 at the P2X7 receptor. While extensive off-target profiling is not detailed in the provided search results, as with any pharmacological tool, it is good practice to consider and potentially test for off-target effects in your specific experimental system, especially at higher concentrations.
Experimental Protocols and Visualizations
Key Experiment: Ethidium (B1194527) Bromide Uptake Assay
This assay is commonly used to measure P2X7 receptor activation, as the opening of the P2X7 channel allows the passage of large molecules like ethidium bromide.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor of interest (e.g., HEK293 cells transfected with human or rat P2X7) in a suitable multi-well plate and grow to the desired confluency.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
Compound Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with various concentrations of this compound or vehicle control for a defined period (e.g., 40 minutes).[4]
-
Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to the wells.
-
Signal Measurement: Measure the fluorescence of ethidium bromide (indicative of its uptake into the cells) over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the agonist concentration to generate dose-response curves and determine the effect of GW791343.
Signaling Pathway and Experimental Workflow
Caption: P2X7 receptor modulation by ATP and the species-specific effects of GW791343.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes with GW791343.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]
How to prevent degradation of GW791343 dihydrochloride in solution.
Technical Support Center: GW791343 Dihydrochloride (B599025)
This guide provides researchers, scientists, and drug development professionals with essential information for handling GW791343 dihydrochloride to prevent its degradation in solution. Following these recommendations will help ensure the stability of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored at -20°C under desiccating conditions.[1][2] Following this recommendation helps prevent degradation from moisture and temperature fluctuations. One supplier suggests the product can be stored for up to 12 months under these conditions.[3]
Q2: How should I prepare and store stock solutions of GW791343?
A2: It is highly recommended to prepare a concentrated stock solution, for example, 10 mM in DMSO.[4] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] These aliquots should be stored under nitrogen.[4][5] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: My GW791343 solution has formed a precipitate. What should I do?
A3: If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can be used to help redissolve the compound.[4] Ensure that the concentration does not exceed the solubility limit in your chosen solvent system. For in vivo studies, complex solvents may be required to maintain solubility.[4]
Q4: How long is a diluted, working solution of GW791343 stable?
A4: For best results, especially for in vivo experiments, it is recommended to prepare fresh working solutions from a frozen stock aliquot on the day of use.[4] Working solutions are not intended for long-term storage. Some experimental protocols even require replacing the media containing the compound every 4 hours, suggesting potential instability or cellular uptake over short periods in culture conditions.[4]
Q5: What are the primary factors that cause the degradation of GW791343 in solution?
A5: The primary factors that can lead to degradation are:
-
Repeated Freeze-Thaw Cycles: This is a major cause of inactivation, which is why aliquoting stock solutions is critical.[4]
-
Improper Storage Temperature: Storing solutions for extended periods at temperatures warmer than -20°C will shorten their shelf-life.[4]
-
Oxidation: The recommendation to store solutions under nitrogen suggests a sensitivity to oxygen.[4][5]
-
Hydrolysis: As a dihydrochloride salt, the compound can be hygroscopic. Exposure to moisture can lead to degradation.[6][7] The pH of the solution can also significantly impact stability.
-
Light Exposure: While not explicitly documented in the search results, it is a general best practice for complex organic molecules to protect them from light to prevent photochemical degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results in bioassays. | 1. Degradation of the compound in solution due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Working solution was prepared too far in advance. | 1. Confirm that stock solutions are stored correctly (aliquoted, at -80°C or -20°C, under nitrogen).[4] 2. Always use a fresh, single-use aliquot to prepare your working solution. 3. Prepare working solutions immediately before use on the same day as the experiment.[4] |
| Compound precipitates from solution during experiment. | 1. The concentration of the working solution is too high for the aqueous buffer. 2. The temperature of the experimental medium is causing the compound to fall out of solution. | 1. Verify the solubility limits in your final buffer system. You may need to use a lower concentration or add a co-solvent if compatible with your experiment. 2. If precipitation occurred upon cooling, gentle warming may redissolve it.[4] Ensure the compound is fully dissolved before adding to cells or animals. |
| Complete loss of compound activity. | 1. Significant degradation has occurred due to prolonged storage under suboptimal conditions (e.g., at 4°C, exposed to air and light). 2. Incorrect solvent was used for the stock solution. | 1. Discard the old solution and prepare a fresh stock solution from the solid compound. 2. Ensure you are using a recommended solvent like DMSO for the primary stock.[1][4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Maximum Duration | Atmosphere/Conditions |
| Solid | -20°C | Up to 12 months | Desiccated, protected from light[2][3] |
| Stock Solution | -80°C | 6 months | In single-use aliquots, under nitrogen[4] |
| Stock Solution | -20°C | 1 month | In single-use aliquots, under nitrogen[4] |
| Working Solution | Room Temperature / 37°C | Use immediately | Prepare fresh for each experiment[4] |
Table 2: Solubility and Recommended Solvent Systems
| Solvent | Max Concentration | Use Case | Notes |
| DMSO | ≥ 10 mM | In Vitro Stock Solution | Recommended for initial stock preparation.[1][4] |
| Water | Up to 100 mM | In Vitro Stock Solution | One supplier notes high water solubility.[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2 mg/mL (4.47 mM) | In Vivo Administration | Prepare by adding solvents sequentially.[4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.47 mM) | In Vivo Administration | SBE-β-CD is a solubilizing agent.[4] |
| 10% DMSO / 90% Corn Oil | ≥ 2 mg/mL (4.47 mM) | In Vivo Administration | Suitable for administration in an oil vehicle.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to add. For example, to make a 10 mM stock from 5 mg of solid (M.Wt: 483.81 for trihydrochloride, check your specific salt form), you would need approximately 1.033 mL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Dispense the solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material.
-
Storage: Purge the headspace of each aliquot tube with dry nitrogen gas, cap tightly, and immediately place in storage at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Protocol 2: General Protocol for P2X7 Receptor Antagonism Assay (Ethidium Uptake)
This protocol is based on methodologies described for measuring P2X7 receptor function.[8][9][10]
-
Cell Culture: Plate cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7) in appropriate multi-well plates and grow to a suitable confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the GW791343 stock solution. Dilute it to the desired final concentrations in the assay buffer (e.g., NaCl or sucrose-based buffer).
-
Pre-incubation: Wash the cells with the assay buffer. Add the GW791343 working solutions to the wells and pre-incubate for a specified time (e.g., 40 minutes) at the desired temperature.[4] This allows the allosteric modulator to bind to the receptor.
-
Agonist Stimulation: Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and a fluorescent dye that enters through the P2X7 pore (e.g., ethidium (B1194527) bromide). Add this solution to the wells to initiate receptor activation.
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the influx of ethidium through the activated P2X7 channels.
-
Data Analysis: Compare the fluorescence signal in wells treated with GW791343 to control wells (agonist only) to determine the inhibitory effect of the compound. Calculate pIC50 values to quantify potency.[4]
Visualizations
Caption: Workflow for handling GW791343 to prevent degradation.
Caption: P2X7 receptor signaling and modulation by GW791343.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for GW791343's species-specificity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GW791343, focusing on the critical aspect of its species-specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW791343?
A1: GW791343 is a potent allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It does not bind to the same site as the endogenous agonist, ATP (the orthosteric site).[2][3][4] Instead, it binds to a different, allosteric site on the receptor, which in turn modifies the receptor's response to ATP.[1][3]
Q2: Why does GW791343 produce opposite effects in human- versus rat-based experimental systems?
A2: This is the most critical characteristic of GW791343. It functions as a negative allosteric modulator (non-competitive antagonist) at the human P2X7 receptor , inhibiting its function.[1][2][5][6] In stark contrast, it acts as a positive allosteric modulator at the rat P2X7 receptor , enhancing or potentiating its response to ATP.[1][2][4][6]
Q3: I'm observing an increase in P2X7R-mediated signaling in my rat cell line after applying GW791343. Is my compound faulty or is the experiment failing?
A3: No, this is the expected outcome in rat-derived systems. The predominant effect of GW791343 on the rat P2X7 receptor is positive allosteric modulation, which leads to an enhancement of the agonist (e.g., ATP or BzATP) response.[2][4] This is a known and well-documented feature of the compound.
Q4: What is the molecular reason for this dramatic species-specificity?
A4: The differing effects of GW791343 between human and rat P2X7 receptors have been pinpointed to a single amino acid difference at position 95 of the receptor protein.[3][7] The human P2X7 receptor has a phenylalanine at this position, while the rat receptor has a leucine.[1] This single residue change is primarily responsible for dictating whether GW791343 inhibits or potentiates the receptor's function.[1][7]
Q5: How should the species-specificity of GW791343 influence my choice of experimental models?
A5: This is a crucial consideration for translational studies. If your goal is to model the inhibitory effect relevant to human therapeutic applications, you must use human cells or a system expressing the human P2X7 receptor. Using a rat model for in-vivo efficacy studies will produce results that are not predictive of the compound's effect in humans, as it will potentiate the target rather than inhibit it. Therefore, careful selection of species based on the research question is essential.[8]
Troubleshooting Guide
Q6: I am not seeing any inhibitory effect of GW791343 in my human cell line assay. What are the common causes?
A6: If you observe a flat or unexpected dose-response curve in a human system, consider the following troubleshooting steps:
-
Confirm Cell Line Authenticity: Verify that your cell line is indeed of human origin and expresses a functional P2X7 receptor. Cross-contamination or misidentification of cell lines is a common issue in in-vitro research.[9]
-
Check Agonist Concentration: As a non-competitive antagonist, the inhibitory effect of GW791343 can be influenced by the concentration of the ATP agonist used. Ensure you are using an appropriate concentration of ATP or BzATP (e.g., EC50 to EC80) to elicit a robust but not overwhelming signal.
-
Assay Window & Controls: Ensure your assay has a sufficient signal-to-background window (Z'-factor > 0.5 is recommended for screening assays).[10] Run positive (agonist alone) and negative (vehicle control) controls to validate the assay performance in every experiment.
-
Reagent Stability: Confirm the integrity and concentration of your GW791343 stock solution. Improper storage may lead to degradation.
-
Instrument Setup: For fluorescence-based assays (like ethidium (B1194527) uptake), ensure that instrument settings (e.g., filters, gain) are correctly configured for the specific fluorophores being used.[10]
Q7: How can I design an experiment to definitively confirm the species-specific activity of GW791343 in my laboratory?
A7: The most direct way is to perform a side-by-side comparison using cell lines stably expressing the human and rat P2X7 receptors. By running parallel experiments, you can directly observe the opposing modulatory effects under identical assay conditions. The experimental workflow diagram and protocol below provide a framework for this.
Data Summary
| Feature | Human P2X7 Receptor | Rat P2X7 Receptor |
| Effect of GW791343 | Negative Allosteric Modulation (Inhibition) | Positive Allosteric Modulation (Potentiation) |
| Reported Potency (pIC₅₀) | 6.9 - 7.2[5] | Not Applicable (Potentiator) |
| Key Amino Acid Residue (Position 95) | Phenylalanine[1] | Leucine[1] |
Visualizations and Diagrams
Caption: Opposing allosteric modulation of P2X7R by GW791343 in human vs. rat.
Caption: Experimental workflow for confirming GW791343 species-specificity.
Caption: Troubleshooting logic for unexpected experimental results with GW791343.
Experimental Protocols
Protocol 1: Ethidium Bromide (Etd) Uptake Assay to Determine GW791343 Modulatory Effects
This protocol outlines a method to measure P2X7R activation by monitoring the uptake of ethidium, a fluorescent dye that enters cells through the large pore formed by the activated receptor.[2][4]
Materials:
-
HEK293 cells stably expressing either human or rat P2X7R.
-
Assay Buffer: NaCl-based buffer (e.g., 147mM NaCl, 10mM HEPES, 13mM Glucose, 5mM KCl, 2mM CaCl₂, 1mM MgCl₂, pH 7.4).
-
Agonist: ATP or BzATP stock solution.
-
Modulator: GW791343 dihydrochloride (B599025) stock solution (in DMSO or appropriate solvent).
-
Fluorescent Dye: Ethidium Bromide (5-25 µM final concentration in assay buffer).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation ~520 nm, Emission ~595 nm).
Methodology:
-
Cell Plating:
-
Seed the P2X7R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Preparation:
-
Prepare serial dilutions of GW791343 in assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GW791343 dose).
-
Prepare the agonist (ATP/BzATP) solution in assay buffer at 2-4 times the final desired concentration (e.g., a concentration that gives ~80% of the maximal response, EC₈₀).
-
-
Assay Procedure:
-
Wash the cell monolayer gently with assay buffer to remove culture medium.
-
Add the GW791343 dilutions (or vehicle) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C. This pre-incubation allows the modulator to bind to the receptor.
-
During the final 5 minutes of pre-incubation, add the Ethidium Bromide solution to all wells.
-
Place the plate in the fluorescence reader.
-
Initiate the reading and, after a brief baseline measurement, inject the agonist solution into all wells.
-
Monitor the fluorescence intensity kinetically over 15-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of Etd uptake (slope of the fluorescence increase over time) or use the endpoint fluorescence value after a fixed time.
-
Normalize the data: Set the response of the vehicle control (agonist only) to 100% and the response of a no-agonist control to 0%.
-
Plot the normalized response against the log of the GW791343 concentration.
-
For human P2X7R: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (concentration causing 50% inhibition).
-
For rat P2X7R: Observe the potentiation effect, which will manifest as a response greater than 100% of the agonist-alone control. Calculate the fold-increase in signal at different GW791343 concentrations.
-
References
- 1. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Overcoming low cell viability in GW791343 dihydrochloride experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low cell viability in experiments involving GW791343 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is GW791343 dihydrochloride and what is its mechanism of action?
This compound is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3][4] It functions as a negative allosteric modulator (NAM) for the human P2X7R, meaning it inhibits the receptor's activity without directly competing with its natural ligand, ATP, at the binding site.[5][6][7][8][9] Conversely, it acts as a positive allosteric modulator (PAM) on the rat P2X7R, enhancing its response to agonists.[5][6][7][8][9] This non-competitive mechanism of action makes it a valuable tool for studying the nuanced roles of the P2X7 receptor in various physiological and pathological processes, including neurological diseases.[1][10]
Q2: What are the common causes of low cell viability when using small molecule inhibitors like this compound?
Low cell viability in experiments with small molecule inhibitors can stem from several factors:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic to cells. It is crucial to keep the final solvent concentration in the culture medium as low as possible, ideally ≤ 0.1%.[11]
-
Compound Instability: The degradation of the inhibitor in the culture medium can lead to the formation of toxic byproducts.
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides the intended one, leading to unintended and toxic effects.[1]
-
Contamination: Microbial contamination of cell cultures or reagents is a frequent cause of cell death.
-
Inappropriate Compound Concentration: Using a concentration of the inhibitor that is too high can lead to cytotoxicity.
-
Suboptimal Cell Culture Conditions: Factors such as cell passage number, confluency, and the quality of the culture medium can significantly impact cell health and their response to treatment.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the reason?
While direct cytotoxicity data for this compound is limited, significant cell death at low concentrations could be attributed to several factors:
-
Cell Line Sensitivity: The expression and importance of the P2X7 receptor can vary greatly between different cell lines. In some cells, even partial inhibition of P2X7R signaling could disrupt essential cellular processes, leading to apoptosis. The P2X7R itself can have dual roles, promoting either cell survival or cell death depending on the context.[5][12]
-
Off-Target Effects: Although GW791343 is a potent P2X7R modulator, it may have off-target activities at certain concentrations in specific cell types. These off-target interactions could be the primary cause of the observed cytotoxicity.
-
Experimental Conditions: The composition of your cell culture medium, including the concentration of ATP, could influence the cellular response to a P2X7R modulator.
Troubleshooting Guide for Low Cell Viability
This guide provides a systematic approach to identifying and resolving issues of low cell viability in your experiments with this compound.
Issue 1: High Cell Death Observed Across All Treated Groups
If you observe widespread cell death, even at the lowest concentrations of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for High Cell Death
Caption: A logical workflow for troubleshooting widespread cell death.
Quantitative Data Summary: General Cell Culture and Compound Handling
| Parameter | Recommendation | Rationale |
| Solvent (DMSO) Concentration | ≤ 0.1% in final culture medium | To minimize solvent-induced cytotoxicity.[11] |
| Cell Passage Number | Use low passage numbers | High passage numbers can lead to genetic drift and altered cellular responses. |
| Cell Confluency | 70-80% at the time of treatment | Over-confluency can lead to nutrient depletion and altered cell metabolism. |
| Compound Storage | Stock solutions at -20°C or -80°C in aliquots | To prevent degradation from repeated freeze-thaw cycles.[10] |
Issue 2: Cell Viability Decreases with Increasing Concentration of this compound
A dose-dependent decrease in cell viability is expected, but if significant toxicity is observed at concentrations intended to be non-toxic, further investigation is needed.
Troubleshooting Workflow for Dose-Dependent Toxicity
Caption: A workflow to investigate dose-dependent cytotoxicity.
Quantitative Data Summary: this compound Concentration and Incubation Times
| Application | Cell Line | Concentration Range | Incubation Time | Reference |
| Non-competitive antagonism | HEK293 cells (human P2X7R) | 0.01 - 10 µM | 40 min | [1][4][10][13] |
| Allosteric modulation | HEK293 cells (human P2X7R) | 3, 10, 30 µM | 40 min | [1][10][13] |
| Enhancement of ATP rhythm | SCN cells | 5 µM | 24 - 48 h | [1][10][13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability upon treatment with this compound.
MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: P2X7 Receptor Functional Assay using YO-PRO-1 Dye Uptake
This assay confirms the on-target activity of this compound by measuring the inhibition of agonist-induced dye uptake.
YO-PRO-1 Uptake Assay Workflow
References
- 1. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. opentrons.com [opentrons.com]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing P2X7 Receptor Assays with GW791343
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW791343 in P2X7 receptor assays. The information is tailored for scientists and drug development professionals to help improve the signal-to-noise ratio and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its primary mechanism of action?
A1: GW791343 is an allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] It is crucial to understand that GW791343 exhibits species-specific effects. In assays involving the human P2X7 receptor , it acts as a negative allosteric modulator (NAM) , producing a non-competitive antagonist effect.[1][3] Conversely, when working with the rat P2X7 receptor , GW791343 functions as a positive allosteric modulator (PAM) , enhancing the receptor's response to agonists.[1][2]
Q2: How can GW791343 improve the signal-to-noise ratio in my P2X7 assay?
A2: As a positive allosteric modulator (PAM) in rat P2X7 receptor assays , GW791343 can increase the potency and maximal effect of the agonist (e.g., ATP or BzATP).[1][2] This enhancement of the agonist-induced signal can lead to a larger assay window and an improved signal-to-noise ratio. By potentiating the specific signal, the background noise becomes a smaller component of the total measurement, making the results more robust.
As a negative allosteric modulator (NAM) in human P2X7 receptor assays , GW791343 can be used to establish a baseline for inhibition and to probe the allosteric modulation of the receptor. While it decreases the signal in this context, its utility lies in characterizing the inhibitory potential of compounds and understanding the receptor's pharmacology.
Q3: I am not observing the expected potentiation (rat P2X7) or inhibition (human P2X7) with GW791343. What could be the issue?
A3: Several factors could contribute to this. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key considerations include the species of the P2X7 receptor in your assay system, the concentration of the agonist, and the specific assay conditions.
Q4: Are there any known off-target effects of GW791343 that I should be aware of?
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays (e.g., Ethidium (B1194527) Bromide/YO-PRO-1 Uptake)
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, not overgrown, and plated at a consistent density. Cell stress or death can lead to increased membrane permeability and higher background fluorescence. |
| Incomplete Washing | Optimize washing steps to thoroughly remove excess fluorescent dye without dislodging the cells. |
| Autofluorescence | Check for autofluorescence from cells or compounds. Include a "cells only" and "compound only" control. If autofluorescence is high, consider using a different fluorescent dye with a longer emission wavelength. |
| Non-specific Dye Binding | Titrate the concentration of the fluorescent dye (e.g., ethidium bromide, YO-PRO-1) to the lowest concentration that provides a robust signal. |
| Assay Buffer Composition | Ensure the assay buffer composition is optimal for P2X7 receptor activation and does not contribute to background fluorescence. |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the agonist (ATP or BzATP) to determine the optimal concentration (typically EC50 to EC80) for your assay. |
| Incorrect Species of P2X7 Receptor | Verify the species of the P2X7 receptor expressed in your cell line. GW791343 has opposing effects on human and rat P2X7 receptors.[1][2] |
| Inadequate Incubation Time | Optimize the incubation time for both GW791343 and the agonist to ensure the reaction has reached a stable state. |
| Cell Line Performance | Ensure your cell line expresses a sufficient level of functional P2X7 receptors. Passage number can affect receptor expression and function. |
| Assay Temperature | P2X7 receptor activity can be temperature-dependent. Ensure a consistent and optimal temperature is maintained throughout the assay. |
Issue 3: Inconsistent or Unexpected Results with GW791343
| Potential Cause | Troubleshooting Step |
| Species-Specific Effects Misunderstood | Reconfirm that you are expecting potentiation for rat P2X7 and inhibition for human P2X7.[1][2] |
| Compound Stability and Solubility | Prepare fresh stock solutions of GW791343 and ensure it is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations. |
| Interaction with Other Compounds | If co-incubating with other test compounds, consider potential interactions that might affect the binding or activity of GW791343. |
| Agonist Concentration | The modulatory effect of GW791343 can be dependent on the concentration of the orthosteric agonist. It is recommended to test a range of agonist concentrations. |
Quantitative Data
The following table summarizes the reported potency of GW791343 on human and rat P2X7 receptors. Note that while these values indicate the compound's activity, direct quantitative data on the improvement of signal-to-noise ratio (e.g., Z'-factor) is not extensively published. Researchers should validate the assay performance in their specific experimental setup.
| Parameter | Species | Assay Type | Value | Reference |
| pIC50 | Human | Ethidium Accumulation | 6.9 - 7.2 | [3] |
| Modulation | Rat | Ethidium Accumulation | Positive Allosteric Modulator | [1][2] |
Experimental Protocols
Ethidium Bromide/YO-PRO-1 Uptake Assay for P2X7 Receptor Activation
This protocol is a common method for assessing P2X7 receptor function by measuring the uptake of a fluorescent dye upon channel opening.
Materials:
-
HEK293 cells stably expressing human or rat P2X7 receptor
-
96-well black, clear-bottom tissue culture plates
-
GW791343
-
ATP or BzATP (agonist)
-
Ethidium Bromide (EtBr) or YO-PRO-1
-
Assay Buffer (e.g., NaCl-based or sucrose-based buffer)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed HEK293 cells expressing the P2X7 receptor of interest into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Pre-incubation: On the day of the assay, remove the culture medium and wash the cells gently with assay buffer. Add varying concentrations of GW791343 (or vehicle control) to the appropriate wells and pre-incubate for a predetermined time (e.g., 10-30 minutes) at the desired temperature.
-
Dye and Agonist Addition: Prepare a solution containing the fluorescent dye (e.g., 5-20 µM EtBr or 1-5 µM YO-PRO-1) and the agonist (at a pre-determined optimal concentration). Add this solution to the wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~525/605 nm for EtBr). Kinetic readings are often preferred to capture the time course of dye uptake.
-
Data Analysis: For NAM activity (human P2X7), calculate the percentage of inhibition of the agonist-induced signal by GW791343. For PAM activity (rat P2X7), calculate the percentage of potentiation of the agonist-induced signal. Plot the results as a function of GW791343 concentration to determine the pIC50 or pEC50.
Visualizations
Caption: Signaling pathway of GW791343 at rat and human P2X7 receptors.
Caption: General experimental workflow for a P2X7 dye uptake assay.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: GW791343 Dihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders. The pursuit of selective and potent P2X7 antagonists has led to the development of numerous small molecules, each with distinct pharmacological profiles. This guide provides an objective comparison of GW791343 dihydrochloride (B599025) with other notable P2X7 antagonists, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Differentiating Factor
GW791343 dihydrochloride distinguishes itself as a potent, non-competitive negative allosteric modulator of the human P2X7 receptor.[1][2][3][4] This means it binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces the receptor's response to agonist stimulation.[2] Notably, GW791343 exhibits species-specific activity, acting as a positive allosteric modulator at the rat P2X7 receptor, which enhances agonist responses.[2][4][5] This is a critical consideration for the translation of preclinical findings from rodent models to human applications.
In contrast, other antagonists like A-438079 act as competitive antagonists, directly competing with ATP for the same binding site.[6] Understanding these mechanistic differences is crucial for interpreting experimental results and predicting in vivo efficacy.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and other prominent P2X7 antagonists. Data is compiled from various sources and presented to facilitate a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists
| Compound | Target Species | Assay Type | Potency (pIC50) | Potency (IC50) | Reference(s) |
| This compound | Human | Ethidium Accumulation | 6.9 - 7.2 | [1][3] | |
| JNJ-47965567 | Human | Radioligand Binding (pKi) | 7.9 | [7] | |
| Human | IL-1β Release | 6.7 | [7] | ||
| Rat | IL-1β Release | 7.1 | [7] | ||
| A-438079 | Human | Calcium Influx | 6.9 | [8] | |
| Rat | Calcium Influx | 321 nM | [8] | ||
| AZD9056 | Human | Not Specified | 11.2 nM | [8] | |
| Mouse | IL-1β Release | 1-3 µM | [8] | ||
| CE-224,535 | Human | IL-1β & IL-18 Release | Not Reported | Not Reported | [9] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability | Half-life | Brain Penetrance | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| JNJ-47965567 | Data not available | Data not available | Yes | [7][10] |
| A-438079 | Data not available | Data not available | Data not available | |
| AZD9056 | Data not available | Data not available | Data not available | [8][11] |
| CE-224,535 | Rat: Low (2.6%), Dog: 59%, Monkey: 22% | Rat: 2.4 h | Data not available | [12] |
P2X7 Receptor Signaling and Experimental Evaluation
To understand the context of these antagonists' actions, it is essential to visualize the P2X7 signaling cascade and the experimental workflows used to assess their efficacy.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, inflammasome activation, and cytokine release.
Caption: Downstream signaling cascade following P2X7 receptor activation by ATP.
Experimental Workflow for P2X7 Antagonist Evaluation
A standardized workflow is critical for the consistent and reliable evaluation of P2X7 antagonist potency and efficacy.
Caption: A generalized workflow for the in vitro evaluation of P2X7 antagonists.
Detailed Experimental Protocols
Calcium Influx Assay (FLIPR-based)
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human P2X7R
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
P2X7R agonist (e.g., ATP or BzATP)
-
Test antagonist (e.g., GW7913443 dihydrochloride)
-
96-well black-walled, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of the antagonist in assay buffer.
-
Add the desired final concentrations of the antagonist to the appropriate wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the FLIPR instrument.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add a pre-determined concentration of the P2X7R agonist (e.g., EC80 concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.[13]
-
IL-1β Release Assay
This assay quantifies the ability of an antagonist to block P2X7R-mediated release of the pro-inflammatory cytokine IL-1β from immune cells.[14][15]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
P2X7R agonist (e.g., ATP or BzATP)
-
Test antagonist
-
24-well culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Priming:
-
Antagonist Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of the antagonist or vehicle control.
-
Incubate for 30-60 minutes.
-
-
P2X7R Stimulation:
-
Add a P2X7R agonist (e.g., 5 mM ATP) to the wells.[13]
-
Incubate for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant.
-
-
IL-1β Quantification:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 or pIC50 value by plotting the percentage inhibition against the antagonist concentration.[13]
-
Clinical Perspectives
While many P2X7 antagonists have shown promise in preclinical models, clinical translation has been challenging. For instance, both AZD9056 and CE-224,535 did not demonstrate significant efficacy in clinical trials for rheumatoid arthritis.[8][9][11] These outcomes highlight the complexities of targeting the P2X7 receptor in human diseases and underscore the importance of comprehensive preclinical characterization, including a thorough understanding of species-specific pharmacology and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jneurosci.org [jneurosci.org]
Unveiling the Antagonistic Profile of GW791343 on Human P2X7 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of GW791343's antagonistic effect on human P2X7 receptors, a key therapeutic target in inflammatory and neurological diseases. Through a detailed comparison with other notable P2X7 antagonists, this document offers a critical analysis of its performance, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
GW791343 is a potent, non-competitive antagonist of the human P2X7 receptor, acting as a negative allosteric modulator.[1][2][3][4] It exhibits a distinct pharmacological profile, including species-specific activity, where it paradoxically acts as a positive allosteric modulator on the rat P2X7 receptor.[1][3][5] This guide will delve into the quantitative data that substantiates these claims, comparing its potency and mechanism of action with other well-characterized P2X7 antagonists such as A-740003, A-438079, AZ11645373, Brilliant Blue G (BBG), and KN-62.
Comparative Analysis of P2X7 Receptor Antagonists
The following tables summarize the pharmacological properties of GW791343 in comparison to other key P2X7 receptor antagonists, providing a clear overview of their potency, mechanism of action, and species selectivity.
Table 1: Potency of P2X7 Receptor Antagonists on Human Receptors
| Compound | pIC50 / IC50 (Human) | Mechanism of Action |
| GW791343 | pIC50: 6.9 - 7.2[2] | Negative Allosteric Modulator[1][5] |
| A-740003 | IC50: 40 nM[6][7][8] | Competitive[6][7] |
| A-438079 | IC50: ~10 nM | Allosteric[9] |
| AZ11645373 | K B: 5 - 20 nM[10] | Non-competitive[10] |
| Brilliant Blue G | pIC50: 5.1[1] | Non-competitive[1] |
| KN-62 | IC50: ~10 nM[10] | Non-competitive[10] |
Table 2: Species Selectivity of P2X7 Receptor Antagonists
| Compound | Human | Rat | Mouse |
| GW791343 | Negative Allosteric Modulator[1][5] | Positive Allosteric Modulator[1][5] | Weak Antagonist[1] |
| A-740003 | IC50: 40 nM[6][7][8] | IC50: 18 nM[6][7][8] | Potent Antagonist[11] |
| A-438079 | IC50: ~10 nM | IC50: ~100 nM | IC50: ~10 nM |
| AZ11645373 | Potent Antagonist[10] | >500-fold less effective[10] | Weak Antagonist[1] |
| Brilliant Blue G | Less Potent[1] | More Potent[1] | Potent Antagonist |
| KN-62 | Potent Antagonist[10] | No significant action[10] | Weak Antagonist[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Ethidium (B1194527) Bromide Uptake Assay
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
Principle: Upon activation by an agonist, the P2X7 receptor forms a non-selective pore. Ethidium bromide enters the cell through this pore and intercalates with nucleic acids, leading to a significant increase in fluorescence. Antagonists of the P2X7 receptor will inhibit this agonist-induced dye uptake.
Protocol:
-
Cell Culture: Seed cells expressing human P2X7 receptors (e.g., HEK293 or THP-1 cells) in a 96-well plate and culture overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., GW791343) or vehicle for 10-40 minutes at room temperature.[2]
-
Agonist and Dye Addition: Add a solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the P2X7 pore formation. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
Calcium Influx Assay
This assay measures the initial channel opening of the P2X7 receptor, which is permeable to Ca2+ ions.
Principle: Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium. This increase in intracellular calcium can be detected using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Plate cells expressing human P2X7 receptors in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with the test antagonist for a specified period.
-
Agonist Stimulation: Add a P2X7 agonist to the wells and immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Quantify the agonist-induced calcium influx and determine the inhibitory effect of the antagonist to calculate its IC50.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor, allowing for the characterization of antagonist binding properties.
Principle: A radiolabeled P2X7 receptor antagonist (e.g., [3H]JNJ-64413739) is incubated with a membrane preparation containing the receptor. The ability of an unlabeled antagonist, such as GW791343, to displace the radioligand is measured.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human P2X7 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the P2X7 receptor signaling pathway.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.
Caption: Workflow for the Ethidium Bromide Uptake Assay.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 5. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Mapping the Allosteric Action of Antagonists A740003 and A438079 Reveals a Role for the Left Flipper in Ligand Sensitivity at P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GW791343 Dihydrochloride and Other Allosteric Modulators of the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW791343 dihydrochloride (B599025) with other allosteric modulators of the P2X7 receptor, an ATP-gated ion channel implicated in a range of inflammatory and neurological disorders. The following sections detail the performance of these modulators, supported by experimental data, and provide insights into the methodologies used for their characterization.
Introduction to P2X7 Receptor Allosteric Modulation
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels. Its activation by high concentrations of extracellular ATP triggers not only cation influx but also the formation of a large transmembrane pore, leading to downstream signaling events such as inflammasome activation and cytokine release.[1] Allosteric modulators, which bind to sites distinct from the ATP-binding orthosteric site, offer a nuanced approach to regulating P2X7 receptor activity.[2] These modulators can be classified as either negative allosteric modulators (NAMs), which inhibit receptor function, or positive allosteric modulators (PAMs), which enhance it.[3]
GW791343 Dihydrochloride: A Profile
This compound is a potent allosteric modulator of the P2X7 receptor with notable species-specific effects. In human P2X7 receptors, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[4][5] Conversely, its predominant effect on the rat P2X7 receptor is positive allosteric modulation, where it increases agonist responses.[5][6] This differential activity makes GW791343 a valuable tool for investigating the structural and functional differences in the P2X7 receptor across species. Studies have shown that GW791343 does not interact with the ATP binding site, confirming its allosteric mechanism of action.[5]
Quantitative Comparison of P2X7 Allosteric Modulators
The following tables summarize the quantitative data for this compound and a selection of other prominent P2X7 receptor allosteric modulators.
Negative Allosteric Modulators (NAMs)
| Modulator | Species | Assay Type | Potency (pIC50 / IC50) | Reference |
| This compound | Human | Ethidium (B1194527) Accumulation | pIC50: 6.9 - 7.2 | [4] |
| A-438079 | Human | Ca2+ Influx | pIC50: 6.9 (IC50: ~129 nM) | [7] |
| A-438079 | Rat | Ca2+ Influx | IC50: 321 nM | [2] |
| AZ10606120 | Human | Not Specified | IC50: ~10 nM | [1][4] |
| AZ10606120 | Rat | Not Specified | IC50: ~10 nM | [4] |
| JNJ-47965567 | Human | Radioligand Binding | pIC50: 8.3 | |
| JNJ-47965567 | Mouse | Radioligand Binding | pIC50: 7.5 | |
| JNJ-47965567 | Rat | Radioligand Binding | pIC50: 7.2 | |
| Methyl Blue | Human | TEVC | IC50: 4 ± 2 µM | [8] |
| Methyl Blue | Rat | TEVC | IC50: 4 ± 1 µM | [8] |
Positive Allosteric Modulators (PAMs)
| Modulator | Species | Assay Type | Potency (EC50) | Effect | Reference |
| This compound | Rat | Ethidium Accumulation | - | Increases agonist potency and efficacy | [6] |
| Ivermectin | Human | Electrophysiology/Ca2+ Influx | ~0.25 µM | Potentiates ATP-induced current | [9][10] |
| Ivermectin | Mouse/Rat | Electrophysiology | Poorly effective | Limited to no potentiation | [9][10] |
| Polymyxin (B74138) B | Human/Mouse | Ca2+ Uptake/Dye Uptake | - | Potentiates P2X7-dependent responses | [11][12] |
| Ginsenoside-CK | Human | YO-PRO-1 Dye Uptake | - | Reduces ATP EC50 & increases max response | [13] |
| Gypenoside XVII | Human | YO-PRO-1 Dye Uptake | - | Reduces ATP EC50 & increases max response | [13] |
Signaling Pathways and Modulator Classification
The following diagrams illustrate the P2X7 receptor signaling pathway and a classification scheme for its allosteric antagonists.
Experimental Protocols
The characterization of P2X7 allosteric modulators relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Fluorescence-Based Dye Uptake Assay (e.g., YO-PRO-1 or Ethidium Bromide)
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.
Objective: To determine the effect of a modulator on agonist-induced pore formation in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor.
-
96-well black, clear-bottom microplates.
-
Assay buffer (e.g., NaCl-based buffer).
-
Fluorescent dye (e.g., YO-PRO-1 or ethidium bromide).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compounds (e.g., GW791343 or other modulators).
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P2X7-expressing cells into 96-well plates and culture overnight to allow for adherence.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the designated wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C. Include vehicle controls.
-
Dye and Agonist Addition: Add the fluorescent dye to all wells. Subsequently, add the P2X7 agonist (at a concentration that elicits a submaximal response, e.g., EC50) to all wells except the negative control.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The increase in fluorescence corresponds to the uptake of the dye through the P2X7 pore.
-
Data Analysis: For NAMs, calculate the percentage inhibition of the agonist-induced fluorescence increase at each compound concentration and determine the IC50 value. For PAMs, calculate the percentage potentiation of the agonist-induced response and determine the EC50 value.
Intracellular Calcium Influx Assay (e.g., Fluo-4 AM)
This assay measures the initial channel opening of the P2X7 receptor.
Objective: To determine the effect of a modulator on agonist-induced calcium influx through the P2X7 receptor channel.
Materials:
-
P2X7-expressing cells.
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compounds.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding and Dye Loading: Seed cells in 96-well plates. On the day of the assay, load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells and add the test compounds at various concentrations. Incubate for a specified period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Injection and Signal Detection: Use the automated injector of the microplate reader to add the P2X7 agonist to the wells while simultaneously recording the change in fluorescence intensity.
-
Data Analysis: The increase in fluorescence intensity reflects the influx of extracellular calcium. Analyze the data to determine the effect of the modulator on the agonist-induced calcium response, calculating IC50 values for NAMs or EC50 values for PAMs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening P2X7 receptor modulators using a fluorescence-based assay.
Conclusion
This compound stands out as a versatile tool for P2X7 receptor research due to its species-specific dual activity. Understanding its characteristics in comparison to other negative and positive allosteric modulators is crucial for designing and interpreting experiments aimed at dissecting the complex roles of the P2X7 receptor in health and disease. The experimental protocols and workflows described herein provide a foundation for the consistent and reliable characterization of novel P2X7 receptor modulators, ultimately aiding in the development of new therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]
- 12. Modulation of P2X7 receptor functions by polymyxin B: crucial role of the hydrophobic tail of the antibiotic molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the Structure-Activity Relationship of Glycosides as Positive Allosteric Modulators Acting on P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Efficacy of GW791343
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GW791343, a notable allosteric modulator of the P2X7 receptor, across different species. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
GW791343 exhibits pronounced species-specific effects on the P2X7 receptor, a key player in inflammation and immune responses. In humans, it acts as a negative allosteric modulator, inhibiting receptor function. Conversely, in rats, it behaves as a positive allosteric modulator, enhancing receptor activity.[1][2] This striking difference is primarily attributed to a single amino acid variation at position 95 of the P2X7 receptor protein.[3] This guide summarizes the quantitative efficacy of GW791343 and compares it with other P2X7 receptor antagonists, provides detailed experimental protocols for assessing its activity, and illustrates the relevant signaling pathways.
Data Presentation: Cross-Species Efficacy of P2X7 Receptor Modulators
The following table summarizes the in vitro efficacy of GW791343 and other key P2X7 receptor antagonists across human, rat, and mouse species. This allows for a direct comparison of their potency and species selectivity.
| Compound | Species | Assay Type | Efficacy (pIC50 / IC50) | Key Findings & Citations |
| GW791343 | Human | Ethidium (B1194527) Uptake | pIC50: 6.9 - 7.2 | Negative allosteric modulator. [4][5][6][7] |
| Rat | Ethidium Uptake | Positive allosteric modulator | Enhances agonist-induced responses. [1][4][6] | |
| A-740003 | Human | Calcium Influx / YO-PRO-1 Uptake | IC50: 18-40 nM | Potent antagonist at both human and rat receptors.[6] |
| Rat | Calcium Influx / YO-PRO-1 Uptake | IC50: ~40 nM | ||
| Mouse | Calcium Influx / YO-PRO-1 Uptake | IC50: ~18 nM | ||
| A-438079 | Human | Calcium Influx | pIC50: 6.9 | Potent antagonist.[6] |
| Rat | Not specified | Not specified | Shows some selectivity for human and rat over mouse. | |
| Mouse | Not specified | IC50: ~100 nM | ||
| AZ11645373 | Human | Not specified | IC50: 5-90 nM | Highly selective for the human P2X7 receptor. |
| Rat | Not specified | IC50: >10 µM | ||
| Mouse | Not specified | IC50: >10 µM | ||
| Brilliant Blue G | Human | YO-PRO-1 Uptake | IC50: ~10 µM | More potent at rat and mouse P2X7 receptors than human. |
| Rat | Calcium Influx | IC50: ~50 nM | ||
| Mouse | YO-PRO-1 Uptake | IC50: ~200 nM | ||
| KN-62 | Human | YO-PRO-1 Uptake | Potent | Exhibits significant species differences.[8] |
| Rat | YO-PRO-1 Uptake | Inactive | [8] | |
| Mouse | YO-PRO-1 Uptake | Potent | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ethidium Bromide Uptake Assay for P2X7 Receptor Pore Formation
This assay is a widely used method to assess the formation of the large pore associated with P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, etc.)
-
Test compounds (e.g., GW791343) and agonists (ATP or BzATP)
-
Ethidium bromide (EtBr) solution
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P2X7-expressing cells into a 96-well plate at an appropriate density and culture overnight to allow for adherence.
-
Compound Incubation: On the day of the experiment, wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of the test compound (e.g., GW791343) or vehicle for a specified period (e.g., 30-60 minutes) at 37°C.
-
Agonist and Dye Addition: Add the P2X7 receptor agonist (e.g., ATP or BzATP) at a predetermined concentration (often the EC80) along with ethidium bromide to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.[9][10][11] Kinetic readings are typically taken over a period of 15-30 minutes.
-
Data Analysis: The rate of increase in fluorescence, corresponding to the uptake of ethidium bromide, is calculated. The percentage of inhibition by the test compound is determined relative to the vehicle control, and IC50 values are calculated from concentration-response curves.
IL-1β Release Assay
This assay measures the downstream functional consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.[12]
Materials:
-
Immune cells endogenously expressing the P2X7 receptor (e.g., human THP-1 monocytes, murine J774 macrophages)
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., GW791343) and agonist (ATP)
-
Cell culture medium
-
IL-1β ELISA kit for the appropriate species
Procedure:
-
Cell Priming: Prime the immune cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.[13]
-
Compound Incubation: After priming, wash the cells and pre-incubate with various concentrations of the test compound or vehicle for 30-60 minutes.
-
P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7 receptor and induce the processing and release of IL-1β.[14][15]
-
Supernatant Collection: Centrifuge the cell plates or tubes and carefully collect the supernatant.
-
ELISA: Quantify the amount of IL-1β in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of IL-1β release by the test compound compared to the vehicle control and calculate IC50 values.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events leading to inflammation and cell death.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The P2X7 receptor–pannexin connection to dye uptake and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jneurosci.org [jneurosci.org]
- 15. pubs.acs.org [pubs.acs.org]
Validating the Specificity of GW791343 for the P2X7 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the specificity of GW791343 as an antagonist for the P2X7 receptor. The content herein outlines comparative data with other known P2X7 antagonists, detailed experimental protocols, and visual workflows to aid in the design and execution of specificity studies.
Introduction to GW791343 and P2X7 Receptor Specificity
GW791343 is a potent, species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator, and therefore an antagonist, of the human P2X7 receptor, while exhibiting positive allosteric modulation on the rat P2X7 receptor.[1][2][3][4] This species-dependent activity is primarily attributed to a single amino acid difference (phenylalanine in human vs. leucine (B10760876) in rat at position 95) within the receptor's extracellular domain.[2] Validating the specificity of a compound like GW791343 is crucial to ensure that its observed biological effects are indeed mediated through the intended target, the P2X7 receptor, and not due to off-target interactions. This guide will explore key experimental strategies to rigorously assess this specificity.
Comparative Analysis of P2X7 Receptor Antagonists
To contextualize the specificity of GW791343, it is essential to compare its activity with other well-characterized P2X7 receptor antagonists. The following table summarizes the potency of GW791343 and other selected antagonists against human, rat, and mouse P2X7 receptors.
| Compound | Target | Species | Assay Type | Potency (pIC50 / pKi) | Reference |
| GW791343 | P2X7 | Human | Ca2+ influx / Ethidium (B1194527) uptake | 6.9 - 7.2 | [5][6] |
| Rat | Positive Allosteric Modulator | N/A | [1][2][4] | ||
| A-438079 | P2X7 | Human | Ca2+ influx | 6.9 | [5] |
| Rat | Binding affinity | 6.7 | [7] | ||
| JNJ-47965567 | P2X7 | Human | Ca2+ influx / Binding affinity | 8.3 / 7.9 | [7][8] |
| Rat | Ca2+ influx / Binding affinity | 7.2 / 8.7 | [7][8] | ||
| Mouse | Ca2+ influx | 7.5 | [8] | ||
| AZ11645373 | P2X7 | Human | IL-1β release / Ca2+ influx | ~7.0 (IC50 = 90 nM) / ~8.3-7.5 (KB = 5-20 nM) | [9][10] |
| Rat | Weak to no activity | N/A | [9][10] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates greater potency.
Experimental Protocols for Specificity Validation
To validate the specificity of GW791343, a combination of in vitro assays is recommended. These assays should assess both the direct interaction of the compound with the P2X7 receptor and its functional consequences.
Functional Assays: P2X7 Receptor-Mediated Pore Formation (Ethidium Bromide Uptake)
Activation of the P2X7 receptor leads to the formation of a large, non-selective pore, a hallmark of its function. The uptake of fluorescent dyes such as ethidium bromide can be used to quantify this pore formation and the inhibitory effect of antagonists.
Objective: To determine the potency of GW791343 in blocking agonist-induced pore formation in cells expressing the human P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium bromide solution
-
GW791343 and other comparator antagonists
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight to allow for adherence.
-
Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of GW791343 or other antagonists for a specified time (e.g., 40 minutes) at room temperature or 37°C.[2]
-
Agonist Stimulation: Add a mixture of the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) and ethidium bromide to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation ~525 nm, emission ~600 nm) over time using a fluorescence plate reader.
-
Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of the antagonist. Calculate the IC50 value and subsequently the pIC50 value for each compound.
Direct Binding Assays: Radioligand Competition Binding
Radioligand binding assays provide a direct measure of the affinity of a compound for its target receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor and measuring the ability of an unlabeled compound (the competitor) to displace it.
Objective: To determine the binding affinity (Ki) of GW791343 for the human P2X7 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human P2X7 receptor
-
Radiolabeled P2X7 receptor antagonist (e.g., [3H]-compound-17)
-
GW791343 and other unlabeled competitor compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the P2X7 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (GW791343).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
Selectivity Profiling: Counter-Screening Against Other Receptors
To establish specificity, it is crucial to demonstrate that GW791343 has minimal or no activity at other related receptors, particularly other P2X subtypes.
Objective: To assess the activity of GW791343 at other P2X receptor subtypes (e.g., P2X1, P2X2, P2X3, P2X4).
Procedure: This involves performing functional or binding assays similar to those described above, but using cell lines that express other P2X receptor subtypes. The potency of GW791343 at these off-target receptors should be significantly lower (ideally >100-fold) than its potency at the P2X7 receptor. For instance, A-438079 has been shown to be devoid of activity at other P2 receptors at concentrations well above its IC50 for P2X7.[5]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Validating Antagonist Specificity
Caption: A flowchart illustrating the key experimental stages for validating the specificity of a P2X7 receptor antagonist.
P2X7 Receptor Signaling Pathway and Antagonist Intervention
Caption: A diagram showing the P2X7 receptor activation by an agonist and the inhibitory action of an allosteric antagonist like GW791343.
Conclusion
Validating the specificity of GW791343 for the P2X7 receptor requires a multi-faceted approach. By combining functional assays that measure the downstream consequences of receptor activation with direct binding assays and comprehensive selectivity profiling, researchers can confidently attribute the pharmacological effects of GW791343 to its interaction with the P2X7 receptor. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at characterizing the specificity of this and other P2X7 receptor modulators.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tocris.com [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of GW791343 in Preclinical Models of Neurological Disease
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of GW791343, a notable modulator of the P2X7 receptor (P2X7R), in various preclinical models of neurological diseases, including Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis, and Stroke. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of GW791343's performance with other P2X7R antagonists and detailing supporting experimental data and protocols.
Introduction to GW791343 and the P2X7 Receptor in Neurological Disease
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a range of neurological disorders. Its activation by high concentrations of extracellular ATP, a danger signal released from damaged or stressed cells, triggers a cascade of neuroinflammatory events. This includes the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β, which contribute to the pathogenesis of various neurodegenerative and neuroinflammatory conditions.[1][2][3][4][5]
GW791343 is a potent, non-competitive allosteric modulator of the P2X7 receptor.[6] A critical characteristic of GW791343 is its species-specific activity. It acts as a negative allosteric modulator of the human P2X7 receptor, effectively antagonizing its function. In contrast, it behaves as a positive allosteric modulator in rats, enhancing the receptor's response to ATP.[6][7] This species-dependent duality is a crucial consideration when interpreting data from preclinical rodent models and extrapolating their relevance to human pathology.
Comparative Efficacy of P2X7 Receptor Antagonists
While direct head-to-head comparative studies of GW791343 against other P2X7R antagonists in specific neurological disease models are limited in the public domain, the following sections summarize the available data for prominent antagonists in relevant preclinical models. This provides a benchmark for evaluating the potential of P2X7R-targeted therapies.
Alzheimer's Disease Models
In animal models of Alzheimer's Disease, P2X7R antagonists have shown promise in mitigating key pathological features.
-
Brilliant Blue G (BBG) : Systemic administration of BBG in a mouse model of Alzheimer's disease, induced by intra-hippocampal injection of soluble Aβ peptide, was found to diminish spatial memory impairment and cognitive deficits.[8] Furthermore, BBG prevented the Aβ-induced loss of filopodia and dendritic spines in cultured hippocampal neurons.[8]
-
JNJ-40418677 : While not a direct P2X7R antagonist, this γ-secretase modulator was shown to reduce brain Aβ levels and plaque formation in Tg2576 mice after chronic treatment.[9] This highlights an alternative therapeutic strategy targeting amyloid pathology.
Table 1: Efficacy of P2X7R Modulators in Alzheimer's Disease Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Brilliant Blue G | Aβ-injected mice | Reduced spatial memory impairment and cognitive deficits; prevented loss of dendritic spines. | [8] |
| JNJ-40418677 | Tg2576 mice | Reduced brain Aβ levels and plaque formation. |[9] |
Parkinson's Disease Models
The neuroinflammatory component of Parkinson's Disease presents a therapeutic target for P2X7R antagonists.
-
Brilliant Blue G (BBG) and A-438079 : In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinsonism, the P2X7R antagonist Brilliant Blue G attenuated contralateral rotations, a key motor deficit.[10] Another antagonist, A-438079, when administered intra-cerebroventricularly, mimicked this effect.[10]
-
Pink1 Knockout Rat Model : This genetic model of early-onset Parkinson's disease exhibits progressive nigral neurodegeneration and motor deficits.[11] While not directly testing P2X7R antagonists, this model provides a platform for evaluating neuroprotective therapies.[12][13][14]
Table 2: Efficacy of P2X7R Antagonists in Parkinson's Disease Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Brilliant Blue G | 6-OHDA rat model | Attenuated apomorphine-induced contralateral rotations. | [10] |
| A-438079 | 6-OHDA rat model | Mimicked the effect of Brilliant Blue G on motor deficits. |[10] |
Multiple Sclerosis Models (Experimental Autoimmune Encephalomyelitis - EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis.
-
General P2X7R Antagonism : Studies in EAE models have shown that blockade of P2X7R can ameliorate disease severity.[10][15][16][17] This is attributed to the role of P2X7R in promoting neuroinflammation and demyelination.
-
Propofol Hemisuccinate : This compound, which has antioxidant properties, was shown to reduce the maximal EAE score and inflammation in the spinal cord of rats.[18]
Table 3: Efficacy of P2X7R Modulators in EAE Models
| Compound/Strategy | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| General P2X7R Antagonism | EAE mice/rats | Amelioration of disease severity. | [10][15][16][17] |
| Propofol Hemisuccinate | EAE rats | Reduced maximal EAE score and spinal cord inflammation. |[18] |
Stroke Models (Middle Cerebral Artery Occlusion - MCAO)
In preclinical stroke models, targeting the P2X7 receptor has shown potential in reducing ischemic damage.
-
MMP-3 Knockout : In a mouse model of ischemic stroke (MCAO with reperfusion), knockout of matrix metalloproteinase-3 (MMP-3), a downstream effector of inflammatory pathways, significantly reduced brain infarct size.[19]
-
Infarct Volume Measurement : Accurate assessment of infarct volume is critical in stroke studies. Various methods exist for this purpose, with considerations for edema correction.[6][19][20][21][22][23]
Table 4: Therapeutic Strategies in Stroke Models
| Strategy | Animal Model | Key Findings | Reference |
|---|
| MMP-3 Knockout | MCAO mouse model | Significantly reduced brain infarct volume. |[19] |
Signaling Pathways
The activation of the P2X7 receptor in microglia initiates a pro-inflammatory signaling cascade that is a common pathological feature across several neurological diseases. A key downstream event is the assembly and activation of the NLRP3 inflammasome.
P2X7R-NLRP3 Inflammasome Pathway
Upon binding of high concentrations of extracellular ATP, the P2X7R forms a non-selective cation channel, leading to K+ efflux from the cell.[2] This potassium efflux is a critical trigger for the assembly of the NLRP3 inflammasome complex.[1][24] The assembled inflammasome then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form.[1][5] Mature IL-1β is then released from the cell, where it acts as a potent pro-inflammatory cytokine, driving neuroinflammatory processes that contribute to neuronal damage in various neurological disorders.[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vivo administration of compounds in rodent models.
General Protocol for Oral Gavage in Rats
Oral gavage is a common method for administering compounds in preclinical studies.
-
Animal Restraint : The rat can be gently restrained either manually or using a commercial restraint device. It is crucial to avoid causing distress to the animal.[25]
-
Gavage Needle Measurement : The appropriate length of the gavage needle is determined by measuring the distance from the tip of the rat's nose to the last rib. This ensures delivery to the stomach without causing injury.[25]
-
Compound Preparation : For compounds that are not water-soluble, a suitable vehicle is required. A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water.[26] For compounds with poor aqueous solubility, a mixture of Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycol (PEG), and saline can be used.[26]
-
Administration : The gavage needle is gently inserted into the esophagus. The animal should swallow as the needle is advanced. The compound is then slowly administered.[25]
-
Volume : The dosing volume should be carefully calculated based on the animal's body weight, typically in the range of 10-20 ml/kg.[25]
Experimental Workflow for In Vivo Efficacy Studies
Conclusion
The P2X7 receptor represents a compelling target for therapeutic intervention in a range of neurological diseases characterized by neuroinflammation. GW791343, with its unique species-specific modulation of P2X7R, serves as a valuable tool for dissecting the role of this receptor in preclinical models. While direct comparative efficacy data for GW791343 against other antagonists in specific disease models remains to be fully elucidated in publicly available literature, the existing data for compounds like Brilliant Blue G and JNJ-47965567 provide a strong rationale for the continued investigation of P2X7R-targeted therapies. The distinct pharmacology of GW791343 in different species underscores the importance of careful model selection and data interpretation in the translation of preclinical findings to human clinical trials. Further research, including head-to-head comparative studies and detailed mechanistic investigations, will be crucial in defining the therapeutic potential of GW791343 and other P2X7R modulators for the treatment of debilitating neurological disorders.
References
- 1. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of P2X7 Receptors in Immune Responses During Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches [frontiersin.org]
- 4. dep.nj.gov [dep.nj.gov]
- 5. Inhibitors of NF-κB and P2X7/NLRP3/Caspase 1 pathway in microglia: Novel therapeutic opportunities in neuroinflammation induced early-stage Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel model of light-induced middle cerebral artery occlusion and recanalization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of experimental autoimmune encephalomyelitis. Specificity of the 'recovery-associated' suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic characterization of recessive gene knockout rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of catecholamines in the Pink1 −/− rat model of early-onset Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Catecholamines in the Pink1 -/- Rat Model of Early-onset Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spontaneous Object Exploration in a Recessive Gene Knockout Model of Parkinson’s Disease: Development and Progression of Object Recognition Memory Deficits in Male Pink1–/– Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoy receptor 3 ameliorates experimental autoimmune encephalomyelitis by directly counteracting local inflammation and downregulating Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Abnormal NMDA receptor function exacerbates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic mechanical hypersensitivity in experimental autoimmune encephalomyelitis is regulated by disease severity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propofol hemisuccinate suppression of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 22. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. research.fsu.edu [research.fsu.edu]
- 26. benchchem.com [benchchem.com]
Comparative Analysis of P2X7 Receptor Antagonists: GW791343 Dihydrochloride vs. Competitor Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and mechanisms of action of GW791343 dihydrochloride (B599025) in comparison to other notable P2X7 receptor antagonists.
This guide provides an objective comparison of GW791343 dihydrochloride with other commercially available P2X7 receptor antagonists. The data presented is compiled from peer-reviewed scientific literature to aid researchers in selecting the most appropriate compound for their studies.
Executive Summary
This compound is a potent, non-competitive, and negative allosteric modulator of the human P2X7 receptor, exhibiting a pIC50 in the range of 6.9-7.2.[1] Its potency is comparable to other known P2X7 antagonists. A key characteristic of GW791343 is its species-specific activity; while it antagonizes the human P2X7 receptor, it acts as a positive allosteric modulator on the rat P2X7 receptor. This guide provides a detailed comparison of GW791343 with other P2X7 antagonists, including A-740003, AZ11645373, and a notable competitor, "Compound-17," with a focus on their potency and mechanism of action.
Data Presentation: Potency and Mechanism of Action
The following table summarizes the quantitative data for this compound and its competitor compounds, providing a clear comparison of their potency and key characteristics.
| Compound | Target | Potency (Human) | Potency (Rat) | Mechanism of Action | Species Selectivity |
| This compound | P2X7 Receptor | pIC50: 6.9-7.2[1] | Positive Allosteric Modulator | Negative Allosteric Modulator (Human) | Human (antagonist) vs. Rat (potentiator) |
| A-740003 | P2X7 Receptor | IC50: 40 nM[2][3][4][5][6] | IC50: 18 nM[2][3][4][5][6] | Competitive Antagonist | Potent on both human and rat |
| AZ11645373 | P2X7 Receptor | IC50: 90 nM (for IL-1β release)[7][8][9] | >10,000 nM[8] | Non-surmountable Antagonist | Highly selective for human over rat |
| Compound-17 | P2X7 Receptor | pIC50: ~6.9-7.2 (at lowest agonist concentrations)[10] | Negative Allosteric Modulator | Negative Allosteric Modulator | Active on both human and rat |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Ethidium (B1194527) Accumulation Assay for P2X7 Receptor Antagonism
This assay is commonly used to determine the antagonist activity at the P2X7 receptor by measuring the inhibition of agonist-induced ethidium uptake.
Cell Culture and Preparation:
-
HEK293 cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
Assay Procedure:
-
Cells are washed with an assay buffer (e.g., NaCl buffer).
-
The antagonist compound (e.g., GW791343 or Compound-17) at various concentrations is pre-incubated with the cells for a specified period (e.g., 40 minutes) at room temperature.
-
A solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide is added to the wells.
-
The fluorescence of ethidium that has entered the cells is measured over time using a fluorescence plate reader.
-
The IC50 or pIC50 value is calculated by plotting the inhibition of ethidium uptake against the antagonist concentration.
Calcium Influx Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Cell Preparation and Dye Loading:
-
Cells expressing the P2X7 receptor are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Extracellular dye is washed away with a suitable buffer.
Assay Procedure:
-
The antagonist at various concentrations is added to the wells and incubated.
-
The plate is placed in a fluorescence microplate reader.
-
The P2X7 receptor agonist is injected into the wells, and the change in fluorescence, indicating intracellular calcium levels, is recorded over time.
-
The IC50 value is determined by analyzing the concentration-response curve of the antagonist.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the P2X7 receptor and the points of intervention for antagonists.
Caption: P2X7 receptor signaling and antagonist intervention points.
Experimental Workflow: Ethidium Accumulation Assay
The diagram below outlines the key steps in the ethidium accumulation assay used to determine antagonist potency.
Caption: Workflow for the ethidium accumulation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Competitive Binding of GW791343: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW791343's binding characteristics to the human P2X7 receptor against other known ligands. Experimental data and detailed protocols are presented to validate its non-competitive mode of action, offering a valuable resource for researchers in pharmacology and drug discovery.
Unveiling the Allosteric Modulation of the P2X7 Receptor by GW791343
GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting a non-competitive antagonist effect. This means that GW791343 binds to a site on the receptor that is distinct from the ATP binding site, thereby inhibiting receptor function without directly competing with the endogenous agonist, ATP. This allosteric modulation is species-specific, as GW791343 acts as a positive allosteric modulator on the rat P2X7 receptor. The inhibitory potency of GW791343 at the human P2X7 receptor is consistently reported with a pIC50 in the range of 6.9 to 7.2.[1]
To contextualize the binding profile of GW791343, this guide compares its performance with other well-characterized P2X7 receptor antagonists:
-
Compound-17 and AZ11645373: These compounds, like GW791343, are non-competitive antagonists of the human P2X7 receptor.
-
PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid): This compound serves as a classic example of a competitive antagonist, directly competing with ATP for binding to the orthosteric site.
Comparative Analysis of P2X7 Receptor Antagonist Binding
The following table summarizes the binding affinities of GW791343 and comparator compounds at the human P2X7 receptor. This quantitative data highlights the distinct potencies and mechanisms of action.
| Compound | Binding Mechanism | Potency (pIC50/pA2) | Reference |
| GW791343 | Non-competitive (Allosteric) | 6.9 - 7.2 | [1] |
| Compound-17 | Non-competitive (Allosteric) | ~7.0 | |
| AZ11645373 | Non-competitive (Allosteric) | ~8.0 | [2] |
| PPADS | Competitive | ~5.7 (pA2) | [3] |
Experimental Validation of Non-Competitive Binding
The non-competitive nature of GW791343's interaction with the P2X7 receptor can be robustly validated through a combination of functional and binding assays. Below are detailed protocols for two key experiments.
Experimental Protocol 1: Ethidium (B1194527) Bromide Uptake Assay
This functional assay measures the inhibition of ATP-induced pore formation in cells expressing the P2X7 receptor.
Objective: To determine the effect of GW791343 on the maximal response and potency of an agonist (ATP or BzATP).
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
GW791343
-
ATP or BzATP (a potent P2X7 agonist)
-
Ethidium bromide solution
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates and culture overnight to allow for adherence.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of GW791343 to the wells and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.
-
Agonist Stimulation and Dye Uptake: Prepare a solution containing a range of concentrations of the agonist (ATP or BzATP) and a fixed concentration of ethidium bromide. Add this solution to the wells to initiate receptor activation and dye uptake.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~520 nm, Emission: ~595 nm).
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of GW791343. A non-competitive antagonist will cause a concentration-dependent decrease in the maximal response of the agonist, with a minimal rightward shift of the EC50 value.
Experimental Protocol 2: Radioligand Binding Assay
This assay directly measures the ability of GW791343 to displace a radiolabeled ligand that binds to a known site on the P2X7 receptor.
Objective: To determine if GW791343 competes with a ligand binding to the orthosteric (ATP) site or an allosteric site.
Materials:
-
Membranes prepared from cells expressing the human P2X7 receptor
-
[³H]-Compound-17 (a radiolabeled allosteric antagonist) or a suitable radiolabeled competitive antagonist
-
GW791343
-
Unlabeled Compound-17 (for non-specific binding determination)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells using standard homogenization and centrifugation techniques.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-Compound-17) and varying concentrations of unlabeled GW791343.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of GW791343. If GW791343 displaces the radiolabeled allosteric antagonist, it indicates binding to the same or a conformationally coupled allosteric site. Conversely, if a radiolabeled competitive antagonist is used, a lack of displacement by GW791343 would support a non-competitive mechanism.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.
Caption: Experimental Workflow for Validating Non-Competitive Binding.
References
Comparative Analysis of GW791343's Effects on Wild-Type versus Mutant P2X7 Receptors
For Immediate Release
This guide provides a detailed comparative analysis of the allosteric modulator GW791343 on wild-type and various mutant forms of the human P2X7 receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the nuanced pharmacology of the P2X7 receptor.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways. Its activation leads to the formation of a non-selective pore, triggering downstream events such as inflammasome activation and cytokine release. GW791343 has been identified as a species-specific allosteric modulator of the P2X7 receptor, acting as a negative allosteric modulator (antagonist) on the human receptor and a positive allosteric modulator (potentiator) on the rat receptor.[1][2][3] This differential activity has been pinpointed to specific amino acid residues, making GW791343 a valuable tool for probing the receptor's structure-function relationship. This guide summarizes the quantitative effects of GW791343 on the wild-type human P2X7 receptor and compares them to its effects on various single-point mutants.
Data Presentation: Quantitative Effects of GW791343
The following table summarizes the inhibitory potency of GW791343 on wild-type and a panel of mutant human P2X7 receptors. The data is primarily derived from studies utilizing ethidium (B1194527) accumulation assays in HEK293 cells expressing the recombinant receptors.
| Receptor | Mutation | Effect of GW791343 | pIC50 | Notes |
| Wild-Type human P2X7 | - | Negative Allosteric Modulator | 6.9 - 7.2[1][2][3] | Consistently demonstrates inhibition of ATP-induced responses. |
| F95L | Phenylalanine to Leucine at position 95 | Positive Allosteric Modulator | Not Applicable | This single mutation reverses the effect of GW791343, causing potentiation of agonist-induced responses, similar to its effect on the rat P2X7 receptor.[4] |
| K72T | Lysine to Threonine at position 72 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| E74N | Glutamic acid to Asparagine at position 74 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| N78G | Asparagine to Glycine at position 78 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| K81T | Lysine to Threonine at position 81 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| S86G | Serine to Glycine at position 86 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| R126G | Arginine to Glycine at position 126 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| L128Q | Leucine to Glutamine at position 128 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| S130H | Serine to Histidine at position 130 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| R133Q | Arginine to Glutamine at position 133 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
| K136I | Lysine to Isoleucine at position 136 | Negative Allosteric Modulator | Similar to Wild-Type | No significant change in antagonist potency observed.[4] |
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.[5][6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Plate HEK293 cells in 96-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
For each well, prepare a transfection complex by diluting the plasmid DNA (encoding the wild-type or mutant P2X7 receptor) and a suitable transfection reagent (e.g., Lipofectamine 2000 or X-tremeGENE™) in serum-free medium (e.g., Opti-MEM®).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 24-48 hours to allow for receptor expression before performing functional assays.
-
Ethidium Accumulation Assay
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.[7][8]
-
Reagents:
-
Assay Buffer: A sucrose-based or NaCl-based buffer.
-
Agonist: ATP or BzATP (a more potent P2X7 agonist).
-
Antagonist: GW791343.
-
Fluorescent Dye: Ethidium bromide.
-
-
Procedure:
-
Wash the transfected HEK293 cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of GW791343 or vehicle control for a specified period (e.g., 40 minutes).[3]
-
Add the agonist (ATP or BzATP) along with ethidium bromide to the wells.
-
Measure the fluorescence intensity immediately and over time using a fluorescence plate reader. The increase in fluorescence corresponds to the uptake of ethidium bromide through the activated P2X7 pores.[7]
-
Data Analysis: Plot the fluorescence signal against the concentration of GW791343 to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
-
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway.
Caption: Ethidium Accumulation Assay Workflow.
References
- 1. adooq.com [adooq.com]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GW791343 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of GW791343 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist used in neurological disease research.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle GW791343 dihydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling organic compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form, in solution, or as contaminated labware, must be managed through your institution's hazardous waste program.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or aqueous buffers) must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: All disposable labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.
Step 2: Container Selection and Labeling
-
Use only containers approved for chemical waste. These should be in good condition and have secure, leak-proof lids.
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a spill.
-
Do not overfill waste containers; leave adequate headspace to prevent spills and allow for expansion.
Step 4: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the full waste containers.
-
Follow all institutional procedures for waste manifest documentation and handover.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This can contaminate waterways and is a violation of most laboratory disposal regulations.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.
-
Consult Your SDS and Institutional Policy: Always refer to the manufacturer's Safety Data Sheet and your institution's specific chemical hygiene and disposal plans for the most accurate and compliant information.
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling GW791343 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of GW791343 dihydrochloride (B599025), a potent P2X7 receptor allosteric modulator. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
GW791343 dihydrochloride is a valuable tool in neuroscience research, acting as a species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator for the rat P2X7 receptor.[1] Due to its nature as a dihydrochloride salt and its biological activity, stringent adherence to safety protocols is paramount to protect laboratory personnel and ensure experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin, eye, and respiratory exposure. The following personal protective equipment is mandatory:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield are required to protect against splashes and airborne particles. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Skin and Body Protection | A laboratory coat or gown that covers the arms is required. Ensure that skin is not exposed. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing. |
| Respiratory Protection | If working with the solid form where dust may be generated, or if engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved particulate respirator is recommended. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C for long-term stability.[2][3] Keep it away from strong oxidizing agents.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting, from receiving to disposal.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused compound, and contaminated lab supplies, should be considered hazardous chemical waste.
-
Waste Collection: Collect solid and liquid waste in separate, clearly labeled, and sealed containers that are compatible with the waste.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures. Do not dispose of down the drain or in the regular trash.
P2X7 Receptor Signaling Pathway
This compound exerts its effects by modulating the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor initiates a cascade of downstream signaling events. The following diagram illustrates a simplified overview of the P2X7 receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
